2-Hydroxynaringenin
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENYLPEYDNIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153307 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58124-18-8 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58124-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',5,7-Tetrahydroxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of 2-Hydroxynaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynaringenin, a flavanone of growing interest in the scientific community, serves as a crucial intermediate in the biosynthesis of various bioactive compounds in plants. Its presence in several traditional medicinal herbs and dietary sources underscores its potential pharmacological significance. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantification in various plant matrices, established experimental protocols for its isolation and analysis, and its role in plant biosynthetic pathways.
Natural Sources of this compound
This compound has been identified in a diverse range of plant species. The primary known natural sources include:
-
Berchemia formosana : A species of flowering plant in the buckthorn family, Rhamnaceae.[1][2]
-
Ziziphus jujuba (Jujube): A species of small deciduous tree or shrub in the buckthorn family, cultivated for its fruit.[1]
-
Abies spectabilis (East Himalayan fir): A species of fir native to the Himalayas.[1]
-
Paeoniae Alba (White Peony Root): The dried root of Paeonia lactiflora, a staple in traditional Chinese medicine.[2]
-
Citrus Plants : Various species within the Citrus genus have been reported to contain this compound.[1]
Furthermore, the enzymatic conversion of naringenin to this compound is catalyzed by flavanone 2-hydroxylase (F2H), an enzyme commonly found across the plant kingdom. This suggests that a wide array of plants capable of producing naringenin and expressing F2H are potential sources of this compound.
Quantitative Analysis of this compound in Natural Sources
Quantitative data for this compound in its natural sources is crucial for evaluating their potential for extraction and for understanding its physiological relevance. The available data is summarized in the table below. It is important to note that the concentration of this compound can vary significantly based on the specific cultivar, geographical location, and the developmental stage of the plant part.
| Natural Source | Plant Part | Method of Analysis | Reported Concentration/Yield | Reference |
| Ziziphus jujuba Mill. (Jujube) | Leaves of 66 cultivars | HPLC-UV | Total flavonoids ranged from 2.6–25.1 mg/g dry weight (DW). (Note: This is not specific to this compound but indicates the presence of flavonoids). | [3] |
| Ziziphus jujuba Mill. (Jujube) | Fruit | Not Specified | Total flavonoids: 101.17-132.04 mg/100 g dry matter. (Note: This is not specific to this compound). | [4] |
| Citrus Species | Peel | HPLC | Total flavonoids in various citrus peels range from 2.5 to 5.5 g/100 g dry weight. (Note: This is not specific to this compound). | [5] |
| Paeonia lactiflora (White Peony) | Root | HPLC-UV | Paeoniflorin (a major flavonoid) was found at 73.89 mg/g in ethanol extract and 57.87 mg/g in water extract. (Note: This is not specific to this compound). | [6] |
Further research is required to establish specific quantitative data for this compound in Berchemia formosana and to provide more precise concentrations in the other listed sources.
Experimental Protocols
The isolation and quantification of this compound from plant matrices typically involve extraction followed by chromatographic analysis. Below are detailed methodologies adapted from established protocols for flavonoid analysis.
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from dried plant material.
1. Sample Preparation:
- Dry the plant material (e.g., leaves, fruit peel, root) at 40-60°C to a constant weight.
- Grind the dried material into a fine powder using a laboratory mill.
2. Extraction:
- Weigh approximately 1 gram of the powdered plant material into a conical flask.
- Add 20 mL of 80% methanol (or another suitable solvent like 70% ethanol).
- Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature.
- Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet two more times to ensure complete extraction.
- Combine all the supernatants.
3. Concentration:
- Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.
- The resulting crude extract can be dissolved in a known volume of methanol for further analysis.
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol provides a framework for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
1. Chromatographic Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- 0-2 min: 5% B
- 2-10 min: Linear gradient from 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: Linear gradient from 95% to 5% B
- 12.1-15 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM):
- Precursor Ion (Q1): m/z 287.05 (for [M-H]⁻ of this compound).
- Product Ions (Q3): Specific product ions for this compound need to be determined by direct infusion of a standard.
- Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument used to achieve maximum sensitivity.
3. Method Validation:
- The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Biosynthetic Pathway of this compound
This compound is a key intermediate in the biosynthesis of C-glycosylflavones in plants. The pathway begins with the general phenylpropanoid pathway, leading to the formation of naringenin.
Caption: Biosynthesis of this compound and C-Glycosylflavones.
As depicted in the diagram, naringenin is converted to this compound by the enzyme flavanone 2-hydroxylase (F2H) . This 2-hydroxylated intermediate is then a substrate for C-glycosyltransferases (CGTs) , which attach a sugar moiety to the flavonoid core, followed by dehydration to form stable C-glycosylflavones.
Biological Activity and Signaling Pathways
While this compound is primarily recognized as a biosynthetic intermediate, research into its direct biological activities is an emerging field. Much of the current understanding of the biological effects of related flavanones is focused on its precursor, naringenin. Naringenin is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, often mediated through the modulation of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
The structural similarity of this compound to naringenin suggests that it may also exhibit similar biological activities. The additional hydroxyl group could potentially influence its antioxidant capacity and its interaction with cellular targets. However, specific studies on the direct effects of this compound on cellular signaling pathways are limited and represent a promising area for future research.
Caption: General workflow for extraction and analysis.
Conclusion
This compound is a naturally occurring flavanone with established roles in plant biochemistry and potential for further pharmacological investigation. This guide has summarized the current knowledge on its natural sources, provided foundational protocols for its extraction and quantification, and illustrated its position in plant biosynthetic pathways. The limited availability of quantitative data and the nascent stage of research into its direct biological activities highlight significant opportunities for future studies. For researchers and professionals in drug development, a deeper understanding of this compound's distribution, properties, and mechanisms of action will be instrumental in unlocking its full therapeutic potential.
References
- 1. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 5. Unveiling the Chemistry of Citrus Peel: Insights into Nutraceutical Potential and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
The Biosynthesis Pathway of 2-Hydroxynaringenin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxynaringenin in plants. This compound is a key flavanone intermediate in the biosynthesis of C-glycosylflavones, a class of secondary metabolites with significant pharmacological interest. This document details the core biosynthetic pathway, the primary enzyme responsible for its synthesis, flavanone 2-hydroxylase (F2H), and the regulatory networks that govern its production, including light, gibberellin, and jasmonate signaling. Detailed experimental protocols for the study of this pathway and its components are provided, along with visual representations of the key pathways and workflows to facilitate a deeper understanding of this important metabolic junction.
Introduction
Flavonoids are a diverse class of plant secondary metabolites that play crucial roles in plant development, defense, and signaling. A subset of these compounds, the C-glycosylflavones, are characterized by a sugar moiety directly attached to the flavonoid skeleton via a carbon-carbon bond. The biosynthesis of these specialized molecules often proceeds through the hydroxylation of a flavanone precursor at the C-2 position, forming a 2-hydroxyflavanone intermediate. This compound, derived from the common flavanone naringenin, is a central intermediate in this pathway in various plant species, including rice (Oryza sativa) and tea (Camellia sinensis).[1][2] The enzyme responsible for this critical hydroxylation step is flavanone 2-hydroxylase (F2H), a cytochrome P450-dependent monooxygenase.[1] Understanding the biosynthesis of this compound and its regulation is paramount for the metabolic engineering of C-glycosylflavone production and the development of novel therapeutic agents.
The Core Biosynthesis Pathway of this compound
The formation of this compound is a pivotal step that channels the general flavonoid pathway towards the production of C-glycosylflavones. The direct precursor to this compound is the flavanone naringenin.
Key Reaction and Enzyme
The central reaction in the biosynthesis of this compound is the hydroxylation of naringenin at the C-2 position. This reaction is catalyzed by the enzyme flavanone 2-hydroxylase (F2H) .
-
Substrate: Naringenin
-
Product: this compound
-
Enzyme: Flavanone 2-hydroxylase (F2H)
-
Enzyme Class: Cytochrome P450 monooxygenase
In rice, the F2H responsible for this conversion has been identified as CYP93G2 .[1] Similarly, in tea, a functional F2H, termed CsF2H , has been characterized.[3] This enzyme utilizes NADPH and molecular oxygen to introduce a hydroxyl group onto the flavanone backbone.[1]
Upstream and Downstream Pathways
The biosynthesis of this compound is integrated within the broader phenylpropanoid and flavonoid pathways.
-
Upstream: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently isomerizes naringenin chalcone to produce (2S)-naringenin, the direct substrate for F2H.
-
Downstream: this compound serves as a key substrate for C-glucosyltransferases (CGTs). For instance, in rice, OsCGT utilizes 2-hydroxyflavanones for C-glucosylation, leading to the formation of C-glucosyl-2-hydroxyflavanones. These intermediates can then be further modified, for example, by dehydration, to yield C-glycosylflavones like vitexin and isovitexin.[1]
Quantitative Data
While several studies have characterized the activity of flavanone 2-hydroxylase and the presence of its product, this compound, comprehensive quantitative data presented in a tabular format is limited in the available literature.
Enzyme Kinetics
Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for flavanone 2-hydroxylase have been determined in specific studies, but are not consistently reported in a standardized format. These parameters are crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency. Researchers interested in these specific values are encouraged to consult the primary literature where recombinant F2H enzymes from various plant sources have been characterized.
Table 1: Enzyme Kinetic Parameters for Flavanone 2-Hydroxylase (F2H)
| Enzyme Source | Substrate | Km (µM) | Vmax (units) | Reference |
|---|
| Data not available in a readily comparable tabular format in the reviewed literature. | | | | |
In Planta Concentrations
The concentration of this compound in plant tissues is generally low due to its transient nature as a metabolic intermediate that is rapidly converted to downstream products. Quantitative measurements are challenging and not widely reported.
Table 2: In Planta Concentration of this compound
| Plant Species | Tissue | Concentration (e.g., µg/g fresh weight) | Reference |
|---|
| Data not available in a readily comparable tabular format in the reviewed literature. | | | |
Signaling Pathway Regulation
The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. These pathways primarily exert their control by modulating the expression of the F2H gene.
Light Signaling
Light is a major environmental factor that influences flavonoid biosynthesis. Different wavelengths of light are perceived by photoreceptors, which in turn activate a signaling cascade that leads to the expression of flavonoid biosynthesis genes, including those upstream of naringenin. While direct regulation of F2H by light signaling components is an area of active research, it is established that light promotes the accumulation of precursors for the entire flavonoid pathway.
References
In Silico Prediction of 2-Hydroxynaringenin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxynaringenin, a naturally occurring flavonoid, holds significant promise as a lead compound in drug discovery due to its structural similarity to the well-studied and biologically active flavanone, naringenin. While direct experimental data on this compound is limited, in silico predictive models provide a powerful and cost-effective approach to elucidating its potential bioactivities and mechanisms of action. This technical guide outlines a comprehensive in silico workflow for predicting the anticancer, anti-inflammatory, and antioxidant properties of this compound. By leveraging data from its close analogue, naringenin, this document provides predicted bioactivity values, detailed in silico and in vitro experimental protocols, and visualizations of key signaling pathways, offering a foundational resource for future research and development.
Introduction to this compound
This compound is a flavonoid that can be isolated from plants such as Paeoniae Alba and Berchemia formosana.[1] Its chemical structure is closely related to naringenin, differing by the addition of a hydroxyl group. This structural modification can significantly influence its pharmacokinetic and pharmacodynamic properties. Given the broad spectrum of biological activities associated with flavonoids, this compound is a compelling candidate for investigation as a potential therapeutic agent.
Predicted Bioactivities of this compound
Due to the limited availability of direct quantitative bioactivity data for this compound, the following tables summarize the known activities of its close structural analogue, naringenin. These values serve as a predictive baseline for the potential bioactivities of this compound.
Table 1: Predicted Anticancer Activity of this compound (based on Naringenin data)
| Cell Line | Cancer Type | Parameter | Predicted Value (µM) |
| MCF-7/ADR | Breast Cancer | IC50 | 50 (in combination with 0.5 µM daunomycin) |
| A549 | Lung Cancer | EC50 | > 50 |
| U87 | Glioblastoma | EC50 | > 50 |
IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Predicted Anti-inflammatory Activity of this compound (based on Naringenin data)
| Assay | Model | Parameter | Predicted Value |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Significant at various concentrations |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Various models | Inhibition | Dose-dependent reduction |
Table 3: Predicted Antioxidant Activity of this compound (based on Naringenin data)
| Assay | Parameter | Predicted Value (µM) |
| DPPH Radical Scavenging | IC50 | 264.44 |
| Hydroxyl Radical Scavenging | IC50 | 251.1 |
| Hydrogen Peroxide Scavenging | IC50 | 358.5 |
| Superoxide Radical Scavenging | IC50 | 360.03 |
In Silico Prediction Workflow
A robust in silico workflow is essential for the initial screening and characterization of a novel compound like this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can identify potential protein targets for this compound and estimate the strength of the interaction.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
-
Ligand Preparation:
-
Docking Simulation:
-
Define the binding site on the target protein.
-
Run the docking algorithm using software such as AutoDock Vina.
-
Analyze the resulting docking poses and binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for evaluating the drug-likeness of a compound. Various online tools and software can predict these properties based on the chemical structure.
Protocol:
-
Input: Submit the chemical structure of this compound (e.g., in SMILES format) to an ADMET prediction server (e.g., SwissADME, pkCSM).
-
Analysis of Key Parameters:
-
Absorption: Predict parameters like human intestinal absorption and Caco-2 permeability.
-
Distribution: Evaluate blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Predict interactions with cytochrome P450 enzymes.
-
Excretion: Estimate clearance and half-life.
-
Toxicity: Assess potential for mutagenicity, carcinogenicity, and hepatotoxicity.
-
Predicted Signaling Pathways
Based on the known activities of naringenin and other flavonoids, this compound is predicted to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress.
PI3K/Akt Signaling Pathway (Anticancer)
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers.
NF-κB Signaling Pathway (Anti-inflammatory)
The NF-κB pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.
Experimental Protocols for In Vitro Validation
Following in silico prediction, in vitro assays are essential to validate the predicted bioactivities.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (solvent only) and an untreated control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide Scavenging Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess Reagent to each well.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
96-well plates
Protocol:
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. By leveraging data from its well-characterized analogue, naringenin, we have established predictive quantitative data for its anticancer, anti-inflammatory, and antioxidant potential. The detailed in silico and in vitro protocols, along with the visualization of key signaling pathways, offer a robust starting point for researchers and drug development professionals. Experimental validation of these in silico predictions is a critical next step to fully elucidate the therapeutic potential of this compound.
References
The Natural Occurrence and Biological Significance of 2-Hydroxynaringenin in Medicinal Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxynaringenin, a hydroxylated flavanone, is a secondary metabolite found in a variety of medicinal plants. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, biosynthetic pathway, and potential pharmacological activities. While quantitative data remains limited, this document consolidates available information to support further research and drug development efforts. The guide details experimental protocols for the extraction, isolation, and quantification of this compound and explores its inferred signaling pathways based on the known mechanisms of structurally related flavonoids.
Natural Occurrence of this compound
This compound has been identified in several medicinal plants, suggesting its potential contribution to their therapeutic properties. The reported plant sources include:
-
Paeoniae Alba (White Peony Root)[1]
-
Ziziphus jujuba (Jujube)[2]
-
Abies spectabilis (Himalayan fir)[2]
-
Polygonum orientale [3]
-
Flemingia macrophylla [4]
While the presence of this compound in these plants is documented, comprehensive quantitative analysis of its concentration across different plant tissues and geographical locations is not yet widely available.
Table 1: Quantitative Data on this compound in Medicinal Plants
| Plant Species | Plant Part | Method of Analysis | Concentration of this compound | Reference |
| Abies spectabilis | Not Specified | Not Specified | 990 mg isolated (concentration not specified) | [5] |
| Paeoniae Alba | Root | HPLC-UV | Data Not Available | N/A |
| Berchemia formosana | Stem | HPLC | Data Not Available | N/A |
| Ziziphus jujuba | Fruit | UPLC-MS | Data Not Available | N/A |
| Polygonum orientale | Not Specified | Not Specified | Data Not Available | N/A |
| Flemingia macrophylla | Not Specified | HPLC | Data Not Available | N/A |
Note: The table highlights the current gap in quantitative data for this compound in most of its known plant sources.
Biosynthesis of this compound
This compound is synthesized in plants from the flavanone naringenin through the action of flavanone 2-hydroxylase (F2H), an enzyme belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily.[1][[“]] This hydroxylation step is a key modification in the flavonoid biosynthetic pathway, leading to a more polar compound which may exhibit altered biological activity compared to its precursor.
Caption: Biosynthetic pathway of this compound from Phenylalanine.
Experimental Protocols
The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from medicinal plants. These protocols are based on established methods for flavonoid analysis and can be adapted for specific plant matrices.
General Experimental Workflow
Caption: General workflow for the analysis of this compound.
Extraction of Flavonoids from Paeoniae Alba Root
This protocol is adapted from optimized methods for extracting total flavonoids from Paeoniae Alba.[3]
-
Sample Preparation: Air-dry the roots of Paeoniae Alba at room temperature and grind them into a fine powder (80-100 mesh).
-
Solvent Selection: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction Process:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of the 70% ethanol solution (solid-to-liquid ratio of 1:20 g/mL).
-
Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 50°C).
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Isolation of this compound by Preparative HPLC
This is a general protocol for the isolation of flavonoid compounds.[7][8][9]
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 preparative column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the target compound.
-
Flow Rate: A typical flow rate for a preparative column is in the range of 10-20 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280-330 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.
-
Post-purification: Evaporate the solvent from the collected fractions to obtain the purified this compound.
Quantification by HPLC-DAD
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of standard solutions by serial dilution to construct a calibration curve.
-
Sample Preparation: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An optimized gradient of water (with 0.1% formic acid) and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak of this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Structural Elucidation by NMR and LC-MS
-
NMR Spectroscopy: For definitive structural confirmation, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated compound should be acquired. The spectral data should be compared with published data for this compound.
-
LC-MS/MS: High-resolution mass spectrometry can be used to determine the exact mass and fragmentation pattern of this compound, further confirming its identity. A UPLC-Q-TOF-MS system can provide accurate mass data.[10]
Inferred Signaling Pathways and Pharmacological Activities
Direct studies on the signaling pathways modulated by this compound are scarce. However, based on the well-documented activities of its parent compound, naringenin, and other hydroxylated flavonoids, we can infer its potential mechanisms of action.
Anti-inflammatory Activity
Flavonoids are known to possess anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the Nrf2/HO-1 pathway.[2][11]
Caption: Inferred anti-inflammatory signaling pathways of this compound.
This compound likely inhibits the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) and prevents the degradation of IκB, thereby blocking the nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2. Additionally, it may activate the Nrf2 transcription factor, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[4][12]
Anticancer Activity
The anticancer effects of flavonoids are often attributed to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[13][14]
Caption: Inferred anticancer signaling pathways of this compound.
It is hypothesized that this compound can inhibit the PI3K/Akt pathway, a critical regulator of cell survival, leading to the induction of apoptosis in cancer cells. Furthermore, its modulation of the MAPK pathway can disrupt the signaling that drives uncontrolled cell proliferation. The presence of an additional hydroxyl group may enhance its binding affinity to target proteins within these pathways compared to naringenin.
Conclusion and Future Directions
This compound is a naturally occurring flavonoid with potential therapeutic applications. However, the current body of research is limited, particularly in terms of its quantification in medicinal plants and the direct elucidation of its molecular mechanisms. Future research should focus on:
-
Quantitative Analysis: Developing and applying validated analytical methods to accurately quantify this compound in its various plant sources.
-
Pharmacological Studies: Conducting in-depth in vitro and in vivo studies to confirm its anti-inflammatory, anticancer, and other potential pharmacological activities.
-
Mechanism of Action: Investigating the specific molecular targets and signaling pathways directly modulated by this compound.
-
Bioavailability and Metabolism: Understanding the pharmacokinetic profile of this compound to assess its potential as a therapeutic agent.
This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 10. Cleavage rules of mass spectrometry fragments and rapid identification of chemical components of Radix Paeoniae Alba using UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxynaringenin: A Technical Guide to Its Physical and Chemical Properties
Introduction: 2-Hydroxynaringenin, also known as 2,4',5,7-Tetrahydroxyflavanone, is a flavonoid belonging to the flavanone subclass.[1][2] Flavonoids are a diverse group of polyphenolic compounds widely found in plants, recognized for their potential health benefits, including antioxidant and anti-inflammatory activities.[1][3] this compound has been isolated from various plant sources, including Paeoniae Alba, Berchemia formosana, Ziziphus jujuba, and Abies spectabilis.[3][4] As an intermediate in flavonoid biosynthesis, it is a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.[5]
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its putative biological signaling pathways. It is important to note that while core data exists, some experimental values are not widely reported in the literature; in such cases, data from predictive models or closely related analogs are presented with clear notation.
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below. Much of the publicly available quantitative data is derived from computational predictions, which are valuable for initial characterization and modeling.
Table 1: Core Physical and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (2S)-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | [4] |
| Synonyms | 2,4',5,7-Tetrahydroxyflavanone | [1][2] |
| Molecular Formula | C₁₅H₁₂O₆ | [4] |
| Molecular Weight | 288.25 g/mol | [4] |
| CAS Number | 58124-18-8 | [1] |
| Appearance | White to off-white solid/powder | MedChemExpress |
| Natural Sources | Paeoniae Alba, Berchemia formosana | [3] |
Table 2: Predicted Physicochemical Data
| Property | Value | Prediction Tool/Source |
| Water Solubility | 0.49 g/L | ALOGPS[2] |
| logP | 1.6 | XLogP3[4] |
| pKa (Strongest Acidic) | 7.86 | ChemAxon[2] |
| pKa (Strongest Basic) | -3.9 | ChemAxon[2] |
| Polar Surface Area | 107 Ų | Cactvs[4] |
| Hydrogen Bond Donors | 4 | Cactvs[4] |
| Hydrogen Bond Acceptors | 6 | Cactvs[4] |
| Rotatable Bonds | 1 | Cactvs[4] |
| Relative Density | 1.613 g/cm³ | Predicted[1] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
Spectral Characterization
Detailed experimental spectra for this compound are not widely published. However, based on its flavanone structure, the following characteristics can be expected.
-
UV-Vis Spectroscopy: Flavanones typically exhibit two primary absorption bands in the UV-Vis spectrum. For this compound, these would be expected around 280-290 nm (Band II, related to the A-ring) and a shoulder or weaker band around 320-330 nm (Band I, related to the B-ring). The exact λmax would be influenced by the solvent used.[6]
-
NMR Spectroscopy:
-
¹H-NMR: The proton NMR spectrum would show characteristic signals for the flavanone structure. Protons on the A-ring (H-6 and H-8) would appear as doublets in the aromatic region (around 6.0-6.5 ppm). Protons on the B-ring would show a typical AA'BB' system for the para-substituted ring (around 6.8-7.4 ppm). The C3 protons would appear as diastereotopic multiplets (an ABX system) in the aliphatic region (around 2.8-3.2 ppm). The hydroxyl protons would appear as broad singlets, with the C5-OH being significantly downfield-shifted (around 12 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl group.[7]
-
¹³C-NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C-4) around 196 ppm. Signals for the oxygenated aromatic carbons would appear between 158-168 ppm. The C-2 carbon, being a hemiacetal, would be found around 95-100 ppm.
-
-
Mass Spectrometry (MS): The fragmentation of flavanones is well-characterized. Under electrospray ionization (ESI-MS), the molecular ion [M-H]⁻ would be observed at m/z 287 in negative mode or [M+H]⁺ at m/z 289 in positive mode. The primary fragmentation pattern involves a retro-Diels-Alder (RDA) reaction on the C-ring, leading to characteristic product ions. For this compound, key fragments similar to those of naringenin would be expected, particularly a prominent ion at m/z 153, corresponding to the A-ring fragment resulting from the RDA cleavage.[8]
Experimental Protocols
While specific, validated protocols for this compound are scarce, the following sections describe representative methodologies for the extraction, purification, and analysis of flavanones from plant sources. These serve as a starting point for researchers and would require optimization.
Extraction and Isolation from Plant Material
This protocol outlines a general procedure for extracting flavonoids from dried plant material, followed by purification using column chromatography.
1. Extraction (Ultrasound-Assisted Extraction - UAE):
-
Weigh 10-20 g of dried, powdered plant material.[9]
-
Place the material in a beaker and add a solvent such as 80% methanol or ethanol at a 1:10 or 1:20 solid-to-solvent ratio.[9][10]
-
Submerge the beaker in an ultrasonic bath operating at a frequency of approximately 40 kHz.[10]
-
Conduct the extraction for 30-60 minutes at a controlled temperature (e.g., 50°C) to prevent degradation of thermolabile compounds.[9]
-
After extraction, separate the solid residue from the supernatant by filtration (e.g., through Whatman No. 1 filter paper) or centrifugation (e.g., 4000 rpm for 15 minutes).[9]
-
Concentrate the supernatant under reduced pressure using a rotary evaporator to yield the crude extract.
2. Purification (Silica Gel Column Chromatography):
-
Prepare a silica gel column using a suitable non-polar solvent like n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.[9]
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the solvent polarity by introducing increasing proportions of a more polar solvent like ethyl acetate, followed by methanol (gradient elution).[9]
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest and concentrate them to yield the purified flavonoid. For further purification, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent is often effective for separating flavonoids.[11]
Purity and Quantitative Analysis (HPLC-DAD)
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for assessing the purity and quantifying flavonoids.
Table 3: Representative HPLC-DAD Method for Flavanone Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |
| Mobile Phase | A: 0.1-0.5% Formic or Phosphoric Acid in WaterB: Acetonitrile or Methanol |
| Elution Mode | Gradient elution is typically used to separate compounds in complex extracts. A representative gradient might be: 0-5 min: 10-30% B5-25 min: 30-70% B25-30 min: 70-10% B |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 - 20 µL |
| Detection | Diode-Array Detector (DAD), monitoring at the λmax of flavanones (~285 nm) and recording full spectra (210-400 nm) for peak identification.[12][13] |
Biological Activity and Putative Signaling Pathways
Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, due to its high structural similarity to the extensively studied flavanone naringenin, it is hypothesized to share similar mechanisms of action. The following pathways are well-established targets for naringenin and represent putative targets for this compound.
Antioxidant Activity via Nrf2/ARE Pathway
One of the most recognized effects of flavonoids is their ability to combat oxidative stress. Naringenin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][15] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. Oxidative stress or activators like flavonoids can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), SOD, and catalase.[14][16]
Anti-inflammatory Activity via NF-κB and MAPK Pathways
Chronic inflammation is implicated in numerous diseases. Naringenin exerts anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[12] Inflammatory stimuli (like LPS) typically lead to the phosphorylation and degradation of IκB, releasing NF-κB to enter the nucleus and transcribe pro-inflammatory genes like TNF-α, IL-6, and COX-2. Naringenin can prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm.[12] Additionally, flavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, JNK), which are also critical regulators of the inflammatory response.
Cell Growth and Survival via PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and apoptosis.[13] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell growth. Naringenin has been shown to inhibit this pathway, often by downregulating the phosphorylation and activation of Akt.[17][] This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cancer cells, making it a pathway of significant interest for drug development. Given its structure, this compound is a plausible candidate for modulating this critical cellular pathway.
References
- 1. This compound | Taiwan Paeonia lactiflora | TargetMol [targetmol.com]
- 2. Showing Compound this compound (FDB020037) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Tricin Biosynthesis and Bioengineering [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. academic.oup.com [academic.oup.com]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. lookchem.com [lookchem.com]
2-Hydroxynaringenin: A Comprehensive Technical Guide on its Discovery, Isolation, and Biochemical Genesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynaringenin, a flavonoid belonging to the flavanone subclass, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the history of its discovery and isolation, its natural sources, biosynthetic pathway, and detailed experimental protocols for its extraction and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Historical Perspective and Discovery
While the precise historical record of the initial discovery and isolation of this compound is not extensively documented in readily available literature, its identification is intrinsically linked to the broader exploration of flavonoids in various plant species. It has been reported in several botanical sources, including Paeoniae Alba[1], Berchemia formosana[1], Ziziphus jujuba, and Abies spectabilis[2]. The structural elucidation of this compound was made possible through the application of modern spectroscopic techniques, which have been instrumental in characterizing numerous flavonoids.
Natural Occurrence
This compound is a naturally occurring phytochemical found in a variety of plants. Its presence has been confirmed in the following species:
-
Paeoniae Alba (White Peony Root): A traditional Chinese medicinal herb where this compound has been identified as a constituent.[1][3]
-
Berchemia formosana: A plant native to Taiwan from which this compound has been isolated.[1]
-
Ziziphus jujuba (Jujube): The fruit of this plant is known to contain a diverse array of flavonoids, including (2S)-2-hydroxynaringenin.[2]
-
Abies spectabilis (Himalayan Fir): This coniferous tree is another natural source of (2S)-2-hydroxynaringenin.[2]
-
Cudrania tricuspidata (Cudrania Tree): The roots and fruits of this plant are rich in various flavonoids, and while specific isolation of this compound is not explicitly detailed in all studies, the presence of related flavonoid precursors is well-established.
Biosynthesis of this compound
The biosynthesis of this compound proceeds via the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of flavonoids in plants. The immediate precursor to this compound is naringenin. The key enzymatic step in the formation of this compound is the hydroxylation of naringenin at the C-2 position. This reaction is catalyzed by the enzyme flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase.[4][5][6]
The enzymatic conversion can be summarized as follows:
Naringenin + NADPH + H+ + O2 -> this compound + NADP+ + H2O
This hydroxylation is a critical step in the biosynthesis of certain C-glycosylflavones, where this compound serves as an intermediate.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy, Chemical Constituents, and Pharmacological Actions of Radix Paeoniae Rubra and Radix Paeoniae Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Flavanone 2-Hydroxylase Involved in Flavone C-Glycoside Biosynthesis from Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
Methodological & Application
Application Note: Quantification of 2-Hydroxynaringenin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Hydroxynaringenin, a flavonoid found in various plant species. Due to the limited availability of a standardized validated method for this compound, this protocol is based on established methods for the structurally similar compound, naringenin, and general flavonoid analysis. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust starting point for researchers, scientists, and drug development professionals. This document provides a comprehensive experimental protocol, expected performance characteristics, and a visual workflow to aid in method implementation and validation.
Introduction
This compound is a flavanone, a type of flavonoid, that has been isolated from various plants. As with many flavonoids, there is growing interest in its potential biological activities and its quantification in raw materials and derived products is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual compounds in complex mixtures, making it an ideal choice for the analysis of this compound.[1][2] This application note provides a detailed protocol for the quantification of this compound that can be adapted and validated for specific research needs.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound, from sample preparation to data analysis.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
Centrifuge.
Reagents and Standards
-
This compound analytical standard (>98% purity).
-
HPLC grade acetonitrile.
-
HPLC grade methanol.
-
Orthophosphoric acid or formic acid, analytical grade.
-
Ultrapure water.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from plant material)
-
Extraction: Weigh 1 g of dried and powdered plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.[5][6]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 288 nm (based on naringenin, requires optimization)[7] |
Data Analysis
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Quantification: Inject the prepared sample solution. The concentration of this compound in the sample can be determined from the calibration curve using the peak area of the analyte.
Data Presentation
The following table summarizes the expected quantitative data for the proposed HPLC method, based on typical values for naringenin and other flavonoids. These parameters must be experimentally determined during method validation.[7][8]
| Parameter | Expected Range | Description |
| Linearity (R²) | > 0.999 | Correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | Relative Standard Deviation for replicate injections. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value. |
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow and the chemical structure of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2.3. Flavonoids Analysis by Reversed-Phase HPLC [bio-protocol.org]
- 3. phcog.com [phcog.com]
- 4. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 2-Hydroxynaringenin in Plant Extracts using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 2-Hydroxynaringenin, a flavonoid found in various medicinal plants, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates high selectivity and sensitivity, making it ideal for the accurate quantification of this compound in complex plant matrices.
Introduction
This compound is a flavonoid that has been isolated from plants such as Paeoniae Alba and Berchemia formosana.[1] Like other flavonoids, it is of significant interest to the scientific community due to its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. This application note presents a validated LC-MS/MS method for the determination of this compound in plant extracts.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in plant extracts is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
Detailed Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
Sample Preparation from Plant Material
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) at 40°C until a constant weight is achieved.[2] Grind the dried material into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition.
-
LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters are based on established methods for the analysis of the structurally similar flavonoid, naringenin, and should be optimized for your specific instrumentation.[5][6]
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions for this compound:
The precursor ion for this compound (C15H12O6) is [M-H]⁻ at m/z 287.05.[7] Product ions for fragmentation need to be determined by infusing a standard solution of this compound. Based on the fragmentation of naringenin (m/z 271.06 -> 151.0), a potential fragmentation for this compound would involve the loss of the B-ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 287.05 | To be determined | To be determined |
| This compound (Qualifier) | 287.05 | To be determined | To be determined |
Data Analysis and Quantification
The concentration of this compound in the plant extracts is determined by constructing a calibration curve. Plot the peak area of the this compound standard against its concentration. The concentration in the samples can then be calculated using the linear regression equation derived from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical performance data for the method, which should be validated in your laboratory.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are still under investigation, flavonoids are known to interact with various cellular signaling cascades. For instance, many flavonoids exhibit antioxidant properties by influencing pathways involving Nrf2 and NF-κB. The diagram below illustrates a generalized signaling pathway that flavonoids are often associated with.
Caption: Generalized antioxidant and anti-inflammatory signaling pathways potentially modulated by flavonoids.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plant extracts. This application note serves as a comprehensive guide for researchers, enabling accurate and high-throughput analysis of this promising natural compound. The provided protocols can be adapted and validated for routine analysis in various research and industrial settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Isolation and Purification of 2-Hydroxynaringenin from Paeoniae Alba
For Research Use Only
Abstract
This application note provides a detailed protocol for the isolation and purification of 2-Hydroxynaringenin, a flavonoid compound, from the dried roots of Paeoniae Alba (White Peony Root). The methodology encompasses sample preparation, solvent extraction, and a multi-step chromatographic purification process. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining this compound for further investigation.
Introduction
Paeoniae Alba, the dried root of Paeonia lactiflora Pall, is a well-known traditional medicinal herb with a rich history of use in treating a variety of ailments. Its therapeutic effects are attributed to a diverse array of chemical constituents, including monoterpene glycosides, tannins, and flavonoids. Among these, this compound is a flavonoid of significant interest due to its potential biological activities. The isolation of pure this compound is essential for in-depth pharmacological studies and for its potential development as a therapeutic agent. This document outlines a comprehensive and reproducible protocol for its extraction and purification.
Materials and Reagents
-
Dried roots of Paeoniae Alba
-
Ethanol (95% and 70%)
-
n-Hexane
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Deionized water
-
Silica gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
C18 reversed-phase silica gel (for preparative HPLC)
-
Rotary evaporator
-
Freeze dryer
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Analytical HPLC system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Workflow
Figure 1: Overall workflow for the isolation of this compound from Paeoniae Alba.
Detailed Experimental Protocol
1. Sample Preparation and Extraction
1.1. Grinding: Take 1 kg of dried Paeoniae Alba roots and grind them into a fine powder (40-60 mesh) using a laboratory mill.
1.2. Extraction:
- Macerate the powdered plant material in 10 L of 70% ethanol at room temperature.
- Perform ultrasonic-assisted extraction for 30 minutes.[1]
- Repeat the extraction process three times.
- Combine the extracts and filter through cheesecloth and then Whatman No. 1 filter paper.
1.3. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
2. Fractionation by Liquid-Liquid Partitioning
2.1. Degreasing: Suspend the crude extract in deionized water and partition with an equal volume of n-hexane in a separatory funnel. Repeat this step three times to remove lipids and chlorophyll. Discard the n-hexane layers.
2.2. Flavonoid Enrichment: Extract the remaining aqueous layer sequentially with an equal volume of ethyl acetate. Repeat the extraction three times. Combine the ethyl acetate fractions.
2.3. Drying: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the flavonoid-rich extract.
3. Chromatographic Purification
3.1. Silica Gel Column Chromatography:
- Pre-treat the flavonoid-rich extract with a small amount of silica gel to create a dry powder.
- Load the sample onto a silica gel column (200-300 mesh) pre-equilibrated with a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
- Elute the column with a gradient of increasing polarity, for instance, a chloroform-methanol or hexane-ethyl acetate gradient.
- Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions that show the presence of the target compound.
3.2. Sephadex LH-20 Column Chromatography:
- Dissolve the combined fractions from the silica gel column in methanol.
- Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
- Elute with methanol at a constant flow rate. This step helps in separating compounds based on molecular size and polarity, effectively removing pigments and other impurities.
- Monitor the eluate and collect fractions containing the compound of interest.
3.3. Preparative HPLC:
- Further purify the fractions obtained from the Sephadex LH-20 column using a preparative HPLC system equipped with a C18 column.
- A typical mobile phase could be a gradient of acetonitrile and water, both containing a small percentage of formic or phosphoric acid (e.g., 0.1%) to improve peak shape.[1][2]
- The gradient can be optimized, for example, starting from 10% acetonitrile and increasing to 50% over 40 minutes.
- Monitor the elution at a suitable wavelength (e.g., 230 nm or 280 nm) and collect the peak corresponding to this compound.[1]
4. Purity and Structural Confirmation
4.1. Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC. A purity of >98% is generally considered suitable for biological assays.
4.2. Structural Elucidation: Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (for molecular weight determination) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) for detailed structural analysis.
Quantitative Data Summary
The following table presents hypothetical but representative data for the isolation of this compound from a 1 kg batch of dried Paeoniae Alba roots.
| Step | Input Mass | Output Mass | Yield (%) | Purity (%) |
| Crude Extraction | 1000 g | 150 g | 15.0 | ~5 |
| Ethyl Acetate Fraction | 150 g | 30 g | 20.0 (from crude) | ~20 |
| Silica Gel Column | 30 g | 5 g | 16.7 (from fraction) | ~60 |
| Sephadex LH-20 Column | 5 g | 800 mg | 16.0 (from silica) | ~85 |
| Preparative HPLC | 800 mg | 150 mg | 18.75 (from Sephadex) | >98 |
| Overall Yield | 1000 g | 150 mg | 0.015 | >98 |
Conclusion
The protocol described in this application note provides a robust and systematic approach for the isolation of high-purity this compound from Paeoniae Alba. This will enable researchers to conduct further studies to explore its pharmacological properties and potential therapeutic applications. The multi-step chromatographic purification is crucial for obtaining a compound of sufficient purity for reliable biological and chemical characterization.
References
- 1. [Quantitative determination and optimun extraction technique of nine compounds of Paeoniae Radix Alba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of Paeoniae Radix Alba (Root of Paeonia lactiflora Pall.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 2-Hydroxynaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynaringenin is a flavanone, a type of flavonoid, that has garnered interest for its potential health benefits, largely attributed to its antioxidant properties. Like other flavonoids, this compound is believed to exert its antioxidant effects through various mechanisms, including scavenging free radicals and modulating cellular signaling pathways involved in oxidative stress. Assessing the in vitro antioxidant activity of this compound is a critical first step in understanding its therapeutic potential.
These application notes provide detailed protocols for four common in vitro antioxidant activity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, a summary of the key signaling pathway involved in the antioxidant action of structurally related flavonoids is presented.
Data Presentation: In Vitro Antioxidant Activity of Naringenin (Reference Data)
Table 1: Radical Scavenging Activity of Naringenin
| Assay | Test System | IC50 of Naringenin (µM) | Reference Compound | IC50 of Reference Compound (µM) |
| DPPH | Methanolic Solution | ~5.06 - 46.8[1] | Quercetin | ~4.36[1] |
| ABTS | Aqueous Solution | Varies | Trolox | Varies |
Table 2: Ferric Reducing and Oxygen Radical Absorbance Capacity of Naringenin
| Assay | Measurement Unit | Naringenin Value | Reference Compound | Reference Compound Value |
| FRAP | µmol Fe(II)/µmol | Varies | Trolox | Varies |
| ORAC | µmol Trolox Equivalents/µmol | Varies | Trolox | 1.0 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.[4][5]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound solution or the positive control to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5][6]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Standard: Prepare a series of dilutions of this compound and the positive control. Prepare a standard curve using known concentrations of FeSO₄.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test compound, positive control, or standard solutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe(II) equivalents per µmol or mg of the compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7][8]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (standard)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer (prepare fresh daily).
-
Prepare a Trolox standard curve.
-
-
Preparation of Test Compound: Prepare a series of dilutions of this compound.
-
Assay:
-
To a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standards, or phosphate buffer (blank) to the wells.
-
Incubate the plate at 37°C for 10-20 minutes.
-
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as µmol of Trolox equivalents (TE) per µmol or mg of the compound.
Signaling Pathways in Antioxidant Activity
The antioxidant effects of flavonoids like naringenin, and likely this compound, are not solely due to direct radical scavenging. They can also modulate endogenous antioxidant defense systems through the activation of specific signaling pathways. A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter regions of various antioxidant genes, and initiates their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis. Naringenin has been shown to activate the Nrf2 pathway.[2][4]
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of the antioxidant activity of this compound. It is recommended to use multiple assays to obtain a comprehensive understanding of its antioxidant profile, as different assays reflect different antioxidant mechanisms. The reference data for naringenin suggests that this compound is likely to possess significant antioxidant properties. Further investigation into its ability to modulate cellular antioxidant pathways, such as the Nrf2/ARE pathway, will provide deeper insights into its potential as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. Showing Compound this compound (FDB020037) - FooDB [foodb.ca]
- 4. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:58124-18-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. This compound | Taiwan Paeonia lactiflora | TargetMol [targetmol.com]
Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-inflammatory Effects of 2-Hydroxynaringenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the anti-inflammatory properties of 2-Hydroxynaringenin. The protocols detailed below are designed to be robust and reproducible for screening and mechanistic studies.
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Flavonoids, a class of natural compounds, have garnered significant interest for their anti-inflammatory potential. This compound, a hydroxylated derivative of naringenin, is a promising candidate for investigation. While specific quantitative data for this compound is not yet widely available, the following protocols and expected outcomes are based on the well-documented anti-inflammatory activities of its close structural analog, naringenin.[1][2][3][4]
Key Experimental Assays
A series of cell-based assays can be employed to comprehensively evaluate the anti-inflammatory effects of this compound. These include:
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO, a key inflammatory mediator.[3]
-
Pro-inflammatory Cytokine Quantification: To assess the reduction of TNF-α and IL-6 levels.[1][4]
-
Reactive Oxygen Species (ROS) Detection: To evaluate the antioxidant potential of the compound.
-
Western Blot Analysis: To investigate the modulation of the NF-κB and MAPK signaling pathways.[1][5]
Data Presentation
Note: The following quantitative data is extrapolated from studies on naringenin, a structurally similar flavonoid. These values should be considered as a reference, and specific IC50 values for this compound must be determined experimentally.
Table 1: Inhibitory Effects of Naringenin on Pro-inflammatory Markers in LPS-Stimulated Macrophages
| Assay | Cell Line | Stimulant | Naringenin Concentration | % Inhibition (Mean ± SD) | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 10 µM | 35 ± 5% | ~50 | [3] |
| 50 µM | 70 ± 8% | |||||
| 100 µM | 90 ± 6% | |||||
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | 10 µM | 25 ± 4% | ~40 | [4] |
| 40 µM | 60 ± 7% | |||||
| 80 µM | 85 ± 5% | |||||
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 10 µM | 30 ± 6% | ~35 | [4] |
| 40 µM | 65 ± 9% | |||||
| 80 µM | 90 ± 4% |
Experimental Protocols
Cell Culture and LPS-Induced Inflammation Model
The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation in vitro.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway studies). Include vehicle-treated (DMSO) and LPS-only control groups.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
Protocol:
-
After the 24-hour LPS stimulation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well microplate reader
Protocol:
-
Collect the cell culture supernatants after the 24-hour LPS stimulation.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curves provided in the kits.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
After treating the cells with this compound and LPS (for a shorter duration, e.g., 1-3 hours), remove the culture medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts, as well as a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After a short LPS stimulation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins and a loading control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
References
- 1. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxynaringenin Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 2-hydroxynaringenin glycosides. This document is intended for researchers in biochemistry, natural product chemistry, and drug development who are interested in the production and biological evaluation of novel flavonoid glycosides. Glycosylation of flavonoids like this compound can significantly enhance their solubility, stability, and bioactivity, making them attractive candidates for pharmaceutical and nutraceutical applications.
Introduction
This compound is a flavanone known for its potential biological activities. However, like many flavonoids, its utility can be limited by poor water solubility and bioavailability. Enzymatic glycosylation offers a precise and efficient method to attach sugar moieties to the this compound backbone, thereby modifying its physicochemical and pharmacological properties. This process is catalyzed by glycosyltransferases (GTs), which transfer a sugar group from an activated donor, typically a UDP-sugar, to the flavonoid acceptor.[1]
This document focuses on the synthesis of C-glycosides of this compound using a recombinant C-glycosyltransferase from Stenoloma chusanum (ScCGT1), which has been shown to effectively catalyze this reaction.[2][3] C-glycosides are particularly noteworthy due to their enhanced stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the enzymatic synthesis of this compound glycosides and related compounds.
| Parameter | Value | Enzyme | Substrate | Sugar Donor | Reference |
| Product Yield | 38 mg/L (of nothofagin, a phloretin C-glycoside) | ScCGT1-P164T mutant | Phloretin | UDP-Glucose | [3] |
| Catalytic Efficiency (kcat/Km) | UGT708S6 is 2.4 x 10^5 times higher than ScCGT1 | UGT708S6 vs. ScCGT1 | This compound | Not specified | [4] |
| Reaction Conditions | pH 7.0-8.0, Temperature 30-37 °C | Glycosyltransferases (general) | Flavonoids | UDP-Sugars | Inferred from multiple sources |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant ScCGT1 in E. coli
This protocol is a general guideline for the expression and purification of His-tagged recombinant ScCGT1, based on standard molecular biology techniques.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the ScCGT1 gene with a His-tag (e.g., pET vector)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Procedure:
-
Transform the expression vector into a competent E. coli expression strain.
-
Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the recombinant protein with 5 column volumes of elution buffer.
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: Enzymatic Synthesis of this compound C-Glycosides
This protocol describes the in vitro synthesis of this compound C-glycosides using purified recombinant ScCGT1.
Materials:
-
Purified recombinant ScCGT1 enzyme
-
This compound
-
Uridine diphosphate glucose (UDP-glucose)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methanol or DMSO for dissolving this compound
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of UDP-glucose (e.g., 50 mM in water).
-
In a microcentrifuge tube, set up the reaction mixture as follows:
-
Reaction buffer (to a final volume of 100 µL)
-
This compound (final concentration 100 µM)
-
UDP-glucose (final concentration 1 mM)
-
Purified ScCGT1 (final concentration 1-5 µg)
-
-
Incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant for product formation using HPLC or LC-MS.
Protocol 3: Purification and Analysis of this compound Glycosides
This protocol outlines the purification of the synthesized glycosides and their analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enzymatic reaction mixture
-
Preparative or semi-preparative HPLC system
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Analytical HPLC system with a UV detector
-
Standards of this compound (if available)
Procedure for Purification:
-
Filter the terminated reaction mixture through a 0.22 µm syringe filter.
-
Inject the filtered sample onto a preparative or semi-preparative C18 HPLC column.
-
Elute the compounds using a gradient of mobile phase B in A (e.g., 10-90% B over 30 minutes).
-
Collect fractions corresponding to the product peaks, guided by UV absorbance (e.g., at 280 nm).
-
Combine the fractions containing the purified glycoside and remove the solvent by lyophilization or evaporation.
Procedure for HPLC Analysis:
-
Dissolve the purified product and the this compound standard in a suitable solvent (e.g., methanol).
-
Inject the samples onto an analytical C18 HPLC column.
-
Use a suitable gradient for separation (e.g., 10-60% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Monitor the elution at a wavelength of 280 nm.
-
Identify and quantify the product by comparing the retention time and peak area with the standard.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound glycosides.
Potential Signaling Pathways and Applications
While specific signaling pathways for this compound glycosides are still under investigation, the activities of the parent compound, naringenin, and other flavonoids provide valuable insights. Naringenin has been reported to exert neuroprotective effects by modulating pathways such as PI3K/Akt and inhibiting apoptosis.[5] It is plausible that this compound and its glycosides could exhibit similar or enhanced activities.
Glycosylation is known to improve the bioavailability of flavonoids, which could lead to more potent biological effects.[6] The synthesized this compound glycosides can be screened for various biological activities, including antioxidant, anti-inflammatory, and anticancer effects, to identify novel therapeutic leads.
References
- 1. Recent developments in the enzymatic O-glycosylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
Application Notes and Protocols for the Glycosylation of 2-Hydroxynaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical enzymatic process that enhances the pharmacological properties of natural products, such as flavonoids. By attaching a sugar moiety to a molecule, glycosylation can improve its solubility, stability, and bioavailability, making it a valuable tool in drug discovery and development. 2-Hydroxynaringenin, a flavanone intermediate in the biosynthesis of C-glycosylflavones, serves as a key substrate for various glycosyltransferases. This document provides detailed application notes and protocols for utilizing this compound as a substrate for enzymatic glycosylation, with a focus on C-glycosyltransferases.
The enzymatic glycosylation of this compound is particularly significant as it leads to the formation of C-glycosides like vitexin and isovitexin.[1] These C-glycosylflavones are more resistant to enzymatic and acidic hydrolysis compared to their O-glycoside counterparts, leading to enhanced stability in biological systems.[1] This increased stability makes them attractive candidates for the development of novel therapeutics.
Data Presentation: Enzyme Kinetics
The efficiency of glycosyltransferases with this compound as a substrate can be compared using their kinetic parameters. While a comprehensive dataset of absolute kinetic values is still an area of active research, the relative catalytic efficiencies of several enzymes have been reported.
| Enzyme | Substrate | Relative kcat/Km | Notes |
| UGT708S6 | This compound | 2.4 x 10^5 times higher than ScCGT1 | Demonstrates significantly higher catalytic efficiency. |
| UGT708S6 | This compound | 3.8 x 10^8 times higher than OsCGT | Highlights the superior performance of UGT708S6. |
| AbCGT | This compound | 5 times that of UGT708S6 | Shows even greater efficiency than UGT708S6. |
Data compiled from a comparative study.[1]
Experimental Protocols
Protocol 1: In Vitro C-Glycosylation of this compound
This protocol describes a general method for the enzymatic C-glycosylation of this compound using a recombinant C-glycosyltransferase (e.g., ScCGT1 or UGT708S6).
Materials:
-
This compound
-
Uridine diphosphate glucose (UDP-glucose)
-
Recombinant C-glycosyltransferase (e.g., ScCGT1, UGT708S6)
-
Potassium phosphate buffer (Kpi buffer), 100 mM, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
-
Centrifuge
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 50 mM.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Recombinant C-glycosyltransferase (10 µM final concentration)
-
This compound (3 mM final concentration, from 50 mM stock in DMSO)
-
UDP-glucose (4 mM final concentration)
-
Adjust the final volume to 100 µL with Kpi buffer.
-
Note: The final DMSO concentration should be kept low (e.g., 6% v/v) to avoid enzyme inhibition.
-
-
Incubation: Incubate the reaction mixture at 30°C for 2 to 24 hours. The optimal incubation time will depend on the specific activity of the enzyme and should be determined empirically.
-
Reaction Termination: Stop the reaction by adding 300 µL of methanol.
-
Sample Preparation for Analysis: Centrifuge the mixture at 13,800 x g for 15 minutes to precipitate the enzyme and any insoluble material.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis as described in Protocol 2.
Protocol 2: HPLC Analysis of this compound Glycosylation Products
This protocol provides a method for the separation and detection of this compound and its glycosylated products (vitexin and isovitexin) by High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (0.05% in water) or Acetic acid (0.1% in water)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80% B
-
35-40 min: 80-30% B
-
40-45 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Sample Preparation: Filter the supernatant from the enzymatic reaction (Protocol 1, step 5) through a 0.45 µm syringe filter into an HPLC vial.
-
Standard Preparation: Prepare standard solutions of this compound, vitexin, and isovitexin in methanol at known concentrations to be used for peak identification and quantification.
-
Injection and Analysis: Inject the prepared sample and standards onto the HPLC system and run the analysis using the specified chromatographic conditions.
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the products based on the peak areas and the calibration curves generated from the standards.
Visualizations
Biosynthetic Pathway of C-Glycosylflavones from this compound
Caption: C-glycosylation of this compound.
Experimental Workflow for Glycosylation and Analysis
Caption: Workflow for enzymatic glycosylation and analysis.
Potential Signaling Pathway Modulation by Naringenin Glycosides
Caption: Potential modulation of Nrf2 and NF-κB pathways.
Applications in Drug Development
The enzymatic synthesis of this compound glycosides offers a promising avenue for the development of new therapeutic agents. Glycosylation can significantly improve the drug-like properties of flavonoids, potentially leading to enhanced efficacy and a better safety profile. The resulting C-glycosides, with their increased stability, are particularly well-suited for oral drug formulations.
Research into the pharmacological activities of naringenin and its glycosides has revealed a range of potential therapeutic applications, including neuroprotective, anti-inflammatory, and antioxidant effects.[2] These effects are often mediated through the modulation of key signaling pathways such as the Nrf2 and NF-κB pathways.[2] The ability to produce specific glycosides of this compound through enzymatic synthesis allows for the systematic investigation of structure-activity relationships and the optimization of lead compounds for drug development.
References
Application Notes and Protocols for Metabolic Engineering of 2-Hydroxynaringenin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the metabolic engineering of microbial hosts for the production of 2-hydroxynaringenin, a valuable flavonoid with potential applications in drug development and nutraceuticals. The protocols outlined below are based on established methodologies for flavonoid biosynthesis and provide a framework for the development of high-titer this compound producing strains.
Introduction to this compound and its Biosynthesis
This compound is a flavanone that is a key intermediate in the biosynthesis of C-glycosylflavones in plants.[1][2] It is synthesized from the common flavonoid precursor, (2S)-naringenin, through the action of flavanone 2-hydroxylase (F2H), a cytochrome P450 enzyme.[1][3] The metabolic engineering of microorganisms to produce this compound offers a promising alternative to extraction from plant sources, which is often limited by low yields and complex purification processes.
Metabolic Engineering Strategy
The proposed strategy for the production of this compound involves a two-step approach:
-
Establishment of a high-titer (2S)-naringenin producing microbial host: This involves the heterologous expression of the naringenin biosynthetic pathway from L-tyrosine or glucose in a suitable microbial chassis such as Saccharomyces cerevisiae or Escherichia coli.
-
Conversion of (2S)-naringenin to this compound: This is achieved by the introduction and expression of a flavanone 2-hydroxylase (F2H) gene from a plant source.
Biosynthetic Pathway of this compound
References
- 1. Identification of a Flavanone 2-Hydroxylase Involved in Flavone C-Glycoside Biosynthesis from Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Stability Testing of 2-Hydroxynaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynaringenin, a flavonoid found in various plant species, is a polyhydroxylated phenolic compound with potential therapeutic applications.[1][2] As with any compound intended for pharmaceutical or nutraceutical use, establishing its chemical stability is a critical step in the development process. This document provides a comprehensive protocol for conducting stability testing of this compound, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.
The stability of a drug substance is a key quality attribute and is defined as its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing provides the necessary data to determine the shelf-life and recommended storage conditions for the active pharmaceutical ingredient (API). Factors such as temperature, humidity, light, and pH can significantly impact the stability of flavonoids like this compound.
This protocol will cover long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₆ | [1][3] |
| Molecular Weight | 288.25 g/mol | [1][3] |
| Class | Flavonoid | [2][4] |
| Appearance | (Typically a solid) | |
| Solubility | (To be determined experimentally in relevant solvents) |
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of the molecule and identifying potential degradation products. This information is crucial for developing a stability-indicating analytical method.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours. Studies have shown that flavonoids can degrade at elevated temperatures.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. Many flavonoids are known to be sensitive to UV or visible light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. An LC-MS/MS method can be employed for the identification of degradation products.
-
Peak Purity Analysis: Perform peak purity analysis of the this compound peak in the chromatograms of the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ||
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp | ||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ||
| Thermal (Solid) | - | 48 hours | 80°C | ||
| Thermal (Solution) | - | 48 hours | 80°C | ||
| Photodegradation | ICH Q1B Option 2 | - | Room Temp |
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.
Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.
Methodology:
-
Sample Preparation: Package the this compound substance in containers that simulate the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, the samples should be tested for the following parameters:
-
Appearance
-
Assay (Quantification of this compound)
-
Degradation Products (Quantification of any identified degradation products)
-
Data Presentation:
Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradation Product (%) | Total Degradation Products (%) |
| 0 | ||||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 | ||||
| 36 |
Accelerated Stability Data (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradation Product (%) | Total Degradation Products (%) |
| 0 | ||||
| 3 | ||||
| 6 |
Analytical Methodology
A validated stability-indicating analytical method is required for the quantification of this compound and its degradation products. HPLC is the method of choice for the analysis of flavonoids.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis. The gradient program should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (a PDA detector is recommended to monitor multiple wavelengths). For naringenin, the absorbance maximum is around 288 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Factors influencing this compound stability.
Conclusion
This protocol provides a robust framework for assessing the stability of this compound. The forced degradation studies will be instrumental in developing a stability-indicating analytical method, which is a prerequisite for reliable stability testing. The long-term and accelerated stability studies will generate the necessary data to establish a re-test period or shelf-life and to recommend appropriate storage conditions, ensuring the quality, safety, and efficacy of this compound as a potential therapeutic agent.
References
In Vivo Experimental Design for 2-Hydroxynaringenin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have revealed a notable scarcity of specific in vivo experimental data for 2-Hydroxynaringenin. The following application notes and protocols are therefore based on the comprehensive body of research available for its structurally similar analogue, Naringenin. This document is intended to provide a robust starting point for researchers, with the explicit understanding that these methodologies will require optimization and validation for this compound.
Introduction
This compound is a flavonoid that shares the core flavanone structure of Naringenin, with the key difference being an additional hydroxyl group at the 2-position of the C ring. This structural modification may influence its pharmacokinetic profile and biological activity. Naringenin has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2][3] These established activities of Naringenin provide a strong rationale for the in vivo investigation of this compound.
This document outlines detailed protocols for preclinical in vivo studies in rodent models to evaluate the therapeutic potential of this compound, with a focus on its anti-inflammatory and anti-cancer activities.
Quantitative Data Summary (Based on Naringenin Studies)
The following tables summarize quantitative data from in vivo rodent studies on Naringenin, which can serve as a preliminary reference for designing experiments with this compound.
Table 1: Pharmacokinetics of Naringenin in Rats Following Oral Administration [4]
| Compound Administered (Dose) | Analyte | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | t½ (min) |
| Naringenin (50 mg/kg) | Naringenin Sulfates | ~4.5 | ~120 | ~1500 | ~255.3 |
| Naringenin Glucuronides | ~2.8 | ~5 | ~500 | ~71.6 | |
| Naringin (107 mg/kg) | Naringenin Sulfates | ~2.5 | ~360 | ~1800 | - |
| Naringenin Glucuronides | ~1.0 | ~360 | ~1000 | - |
Table 2: Acute and Subchronic Toxicity of Naringin (Naringenin Precursor) in Rats [5][6]
| Study Type | Species | Dose | Observation Period | Key Findings |
| Acute Oral Toxicity | Sprague-Dawley Rats | Up to 16 g/kg | 14 days | No mortality or significant toxicological changes observed. |
| Subchronic Oral Toxicity | Sprague-Dawley Rats | Up to 1250 mg/kg/day | 13 weeks | No-Observed-Adverse-Effect-Level (NOAEL) > 1250 mg/kg/day. |
| Chronic Oral Toxicity | Sprague-Dawley Rats | Up to 1250 mg/kg/day | 6 months | NOAEL > 1250 mg/kg/day. |
Experimental Protocols
General Guidelines for Rodent Studies
-
Animal Models: Male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. The choice of species and strain should be justified based on the specific disease model.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Protocol for In Vivo Anti-Inflammatory Activity Assessment
This protocol describes a carrageenan-induced paw edema model, a standard method for evaluating acute anti-inflammatory activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Rodent oral gavage needles or intraperitoneal injection syringes
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Dosing: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol for In Vivo Anticancer Activity Assessment
This protocol outlines a xenograft tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO and 10% Tween 80)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 20, 40, 80 mg/kg)
-
Positive Control (e.g., a standard chemotherapeutic agent for the specific cancer type)
-
-
Treatment: Administer this compound, vehicle, or positive control (e.g., daily via i.p. injection) for a predetermined period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be used for further analysis (e.g., histopathology, western blotting).
Visualization of Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by this compound
Based on the known mechanisms of Naringenin, this compound may exert its anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and PI3K/Akt.[3][7][8]
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: Generalized experimental workflow for in vivo rodent studies.
Conclusion
While direct in vivo data for this compound is currently limited, the extensive research on its analogue, Naringenin, provides a solid foundation for designing and executing preclinical studies. The protocols and data presented here serve as a valuable resource for initiating investigations into the therapeutic potential of this compound. It is imperative that researchers perform dose-response studies and thorough pharmacokinetic and toxicological evaluations to establish a safe and effective dosing regimen for this novel compound.
References
- 1. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Six months chronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-Hydroxynaringenin for In Vitro Assays
For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in in vitro assays is paramount. A significant challenge often encountered with hydrophobic compounds like 2-Hydroxynaringenin is its poor aqueous solubility, which can lead to precipitation in cell culture media and unreliable experimental outcomes. This technical support guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to effectively improve the solubility of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: Precipitation, often referred to as "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound (typically dissolved in an organic solvent like DMSO) is diluted into an aqueous environment like cell culture medium. This occurs because the concentration of the organic solvent is drastically reduced, and the aqueous medium cannot maintain the compound in solution at the desired final concentration.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO is cell-line dependent. As a general guideline, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize off-target effects. However, some robust cell lines may tolerate up to 0.5%. It is crucial to perform a vehicle control experiment with the same final concentration of DMSO to assess its impact on your specific cell line.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, several alternative strategies can be employed to improve the aqueous solubility of this compound and reduce the reliance on organic solvents. These include the use of co-solvents and complexation with cyclodextrins. These methods are detailed in the experimental protocols section.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your in vitro assays.
| Problem | Potential Cause | Solution |
| Precipitate forms in the stock solution. | The compound is not fully dissolved in the organic solvent. | 1. Ensure you are using a high-purity, anhydrous organic solvent (e.g., DMSO).2. Increase the solvent volume to lower the concentration.3. Aid dissolution by vortexing, gentle warming (e.g., 37°C water bath), or brief sonication. |
| Precipitate forms immediately upon dilution in aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Lower the final working concentration of this compound.2. Increase the final concentration of the organic co-solvent (while staying within the tolerable limits for your cells).3. Pre-warm the aqueous medium to 37°C before adding the stock solution.4. Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion. |
| The solution is initially clear but a precipitate forms over time. | The solution is in a supersaturated state and is not stable. This compound may be interacting with components in the cell culture medium (e.g., proteins in serum). | 1. Prepare fresh working solutions immediately before each experiment.2. If using serum, consider reducing the serum concentration if your experimental design allows.3. Consider using a solubility-enhancing method like cyclodextrin complexation for long-term stability. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Molar Concentration | Reference |
| Water (Predicted) | 0.49 g/L | ~1.70 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 173.46 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 288.25 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the Compound: Accurately weigh out 2.88 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving Solubility with Co-solvents
This protocol provides a method for preparing a working solution of this compound using a co-solvent system to improve its solubility in aqueous media.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution: To minimize the final DMSO concentration, first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in pre-warmed cell culture medium to obtain a 1 mM intermediate solution with 10% DMSO.
-
Final Dilution: Add the intermediate solution dropwise to the final volume of pre-warmed cell culture medium while gently vortexing to achieve the desired final concentration. Ensure the final DMSO concentration is within the tolerated limit for your cells (ideally ≤ 0.1%).
Protocol 3: Enhancing Solubility with β-Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. This protocol outlines a general method for preparing a this compound-cyclodextrin inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Stir plate and stir bar
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Dissolution: Dissolve the calculated amounts of this compound and HP-β-CD in a minimal amount of ethanol.
-
Complexation: Stir the solution at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol using a rotary evaporator to obtain a solid film.
-
Reconstitution and Lyophilization: Reconstitute the solid film in deionized water and then freeze-dry the solution to obtain a powdered inclusion complex. This powder can then be dissolved in aqueous media for your experiments.
Visualizations
Experimental Workflow for Preparing a Working Solution
References
Technical Support Center: 2-Hydroxynaringenin Extraction and Purification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the extraction and purification of 2-Hydroxynaringenin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the challenges associated with isolating this valuable flavonoid.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound, presented in a question-and-answer format.
Extraction Phase
| Issue | Question | Possible Causes & Solutions |
| Low Yield of Crude Extract | I am getting a very low yield of this compound in my initial extract. What could be the problem? | Inadequate Cell Lysis: The plant cell walls may not be sufficiently broken down. Solution: Ensure the plant material is finely ground to a consistent particle size. Consider using enzymatic digestion (e.g., cellulases, pectinases) in your extraction solvent. Suboptimal Solvent Choice: The solvent may not be effective at solubilizing this compound. Solution: this compound is a polar compound. Use polar solvents like methanol, ethanol, or acetone, or aqueous mixtures of these. Experiment with different solvent polarities to find the optimal one for your plant matrix. Insufficient Extraction Time/Temperature: The compound may not have had enough time to diffuse into the solvent. Solution: Increase the extraction time and/or temperature. However, be cautious of potential degradation at high temperatures.[1] |
| Degradation of this compound | I suspect my target compound is degrading during extraction. How can I prevent this? | Presence of Multiple Hydroxyl Groups: Flavonoids with a higher number of hydroxyl groups, like this compound, are more prone to degradation.[2] Solution: Use milder extraction conditions. Avoid high temperatures and prolonged exposure to light. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. pH Instability: Extreme pH values can lead to the degradation of flavonoids. Solution: Maintain a neutral or slightly acidic pH during extraction.[1][3][4] |
| Co-extraction of Impurities | My crude extract contains a high amount of chlorophyll and other pigments. How can I minimize this? | Non-selective Solvent: Solvents like methanol and ethanol can also extract pigments. Solution: Perform a pre-extraction with a non-polar solvent like hexane to remove chlorophyll and lipids before the main extraction. Alternatively, use liquid-liquid partitioning of the crude extract against a non-polar solvent. |
Purification Phase (Chromatography)
| Issue | Question | Possible Causes & Solutions |
| Poor Resolution/Co-elution in HPLC | My this compound peak is not well-separated from other compounds. How can I improve this? | Inappropriate Mobile Phase: The solvent system may not be providing adequate selectivity. Solution: Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to aqueous acidic buffer (e.g., water with 0.1% formic acid). Acetonitrile often provides better separation for flavonoids.[5][6] Column Overload: Injecting too much sample can lead to broad, overlapping peaks. Solution: Reduce the sample concentration or injection volume.[5][6] Incorrect Flow Rate: A high flow rate may not allow for sufficient interaction with the stationary phase. Solution: Decrease the flow rate to improve separation, though this will increase the run time.[5] |
| Peak Tailing | The peak for this compound is asymmetrical with a tail. What is causing this? | Secondary Interactions: The hydroxyl groups of this compound can interact with residual silanol groups on the silica-based column, causing tailing. Solution: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[6] Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Solution: Flush the column with a strong solvent to remove contaminants.[5][6] |
| Low Recovery from Column | I am losing a significant amount of my compound during column chromatography. Why is this happening? | Irreversible Adsorption: this compound may be binding too strongly to the stationary phase. Solution: Ensure your elution solvent is strong enough to desorb the compound. For reversed-phase, this means a sufficiently high percentage of the organic solvent. For normal phase, a more polar solvent may be needed. Degradation on Stationary Phase: Some stationary phases can cause degradation of sensitive compounds. Solution: Test the stability of this compound on the chosen stationary phase by spotting it on a TLC plate of the same material and observing for degradation over time. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound?
A1: this compound has been isolated from plants such as Paeoniae Alba and Berchemia formosana.[7][8]
Q2: What type of chromatography is most effective for purifying this compound?
A2: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a highly effective method for the purification of flavonoids like this compound. A C18 column is commonly used, with a mobile phase consisting of an acidified aqueous solvent and an organic solvent like acetonitrile or methanol.[9] Preparative HPLC can be used for isolating larger quantities.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: The identity of the compound can be confirmed using techniques such as Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure. Purity is typically assessed by HPLC, aiming for a single, sharp peak.
Q4: What are the storage conditions for purified this compound?
A4: As a solid, this compound should be stored at 4°C under a nitrogen atmosphere.[8] If dissolved in a solvent like DMSO, it should be stored at -20°C for up to one month or -80°C for up to six months, also under nitrogen.[8]
III. Data Presentation
No specific quantitative data for the comparative extraction and purification of this compound was available in the search results. The following table is a representative example based on general flavonoid extraction principles to illustrate how such data could be presented.
Table 1: Hypothetical Comparison of Extraction Methods for this compound from Paeoniae Alba
| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| Maceration | 80% Ethanol | 25 | 48 | 5.2 | 35 |
| Sonication | 80% Ethanol | 40 | 2 | 6.8 | 40 |
| Reflux | 80% Methanol | 60 | 4 | 8.1 | 38 |
| Microwave-Assisted | 70% Acetone | 70 | 0.5 | 9.5 | 42 |
IV. Experimental Protocols
As no detailed, step-by-step protocol for the extraction and purification of this compound was found, the following is a generalized protocol based on common methods for flavonoid isolation.
Protocol 1: Generalized Extraction and Partial Purification of this compound from Paeoniae Alba
1. Plant Material Preparation:
-
Obtain dried roots of Paeoniae Alba.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
3. Liquid-Liquid Partitioning:
-
Resuspend the crude extract in distilled water (200 mL).
-
Perform sequential partitioning in a separatory funnel with an equal volume of hexane, followed by ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain this compound.
-
Evaporate the ethyl acetate fraction to dryness.
4. Column Chromatography (Initial Cleanup):
-
Pack a silica gel column (e.g., 60-120 mesh) with a suitable non-polar solvent system (e.g., chloroform-methanol gradient).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
5. Preparative HPLC (Final Purification):
-
Pool the fractions containing the target compound and evaporate the solvent.
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Purify using a preparative HPLC system with a C18 column.
-
Use a gradient elution, for example, starting with 20% acetonitrile in water (with 0.1% formic acid) and increasing to 80% acetonitrile over 30 minutes.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis [iubmb.qmul.ac.uk]
- 6. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quick development of an analytical enantioselective high performance liquid chromatography separation and preparative scale-up for the flavonoid Naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Preventing degradation of 2-Hydroxynaringenin in cell culture media
Welcome to the Technical Support Center for the use of 2-Hydroxynaringenin in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a flavonoid, a class of natural compounds known for their diverse biological activities. It is structurally related to naringenin and is investigated for its potential antioxidant, anti-inflammatory, and other therapeutic properties in various in vitro and in vivo models.
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For example, a 50 mg/mL stock solution in DMSO can be prepared, which may require ultrasonic treatment to fully dissolve.[1] It is crucial to use a freshly opened bottle of DMSO as it is hygroscopic, and water content can affect solubility.[1]
Q3: How should I store the this compound stock solution to ensure its stability?
A3: For long-term storage (up to 6 months), the stock solution should be stored at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1] It is highly recommended to store the stock solution under a nitrogen atmosphere to prevent oxidation.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Why is my this compound precipitating when I add it to my cell culture medium?
A4: Precipitation of flavonoids like this compound in aqueous solutions such as cell culture media is a common issue, often due to their low aqueous solubility.[2] This can be exacerbated by high final concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) in the medium is low and non-toxic to your cells (typically <0.5%). It is also advisable to determine the maximal soluble concentration of this compound in your specific cell culture medium empirically.
Q5: What are the primary factors that can cause the degradation of this compound in cell culture?
A5: Several factors can contribute to the degradation of flavonoids in cell culture media, including:
-
pH: Flavonoids can be unstable at the neutral or slightly alkaline pH of standard cell culture media (pH 7.2-7.4).[2]
-
Temperature: Incubation at 37°C can accelerate chemical degradation over time.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Light: Exposure to light can induce photodegradation.[2]
-
Media Components: Certain components in the media or serum, as well as cellular metabolic byproducts, can react with and degrade the compound.[2]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Potential Cause | Recommended Solution |
| Degradation of this compound in the cell culture medium. | Flavonoids can degrade over the course of an experiment, leading to a decrease in the effective concentration. It is crucial to perform a stability study to understand the degradation kinetics of this compound in your specific experimental setup (see Experimental Protocol 1). Consider the following to mitigate degradation: - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Minimize the incubation time as much as your experimental design allows. - Consider replenishing the media with freshly diluted compound at regular intervals for long-term experiments. |
| Precipitation of the compound. | Visually inspect your culture wells for any signs of precipitation after adding this compound. If precipitation is observed, you may need to lower the final concentration. Perform a solubility test in your cell-free medium to determine the maximum soluble concentration. |
| Interaction with serum proteins. | Components in fetal bovine serum (FBS), such as albumin, can bind to flavonoids, potentially reducing their bioavailability and activity.[2] If your experiment allows, consider reducing the serum concentration or using a serum-free medium. |
Issue 2: Cloudiness or color change in the cell culture medium.
| Potential Cause | Recommended Solution |
| Precipitation of this compound. | As mentioned above, flavonoids can precipitate at higher concentrations. To confirm, add the same concentration of this compound to cell-free medium and incubate under the same conditions. If the medium becomes cloudy, it is likely due to precipitation. |
| Degradation of the compound. | Degradation products of flavonoids can sometimes be colored, leading to a change in the medium's appearance. This can be confirmed by performing a stability study and analyzing the samples using HPLC-DAD to detect new peaks with different spectral properties. |
| Microbial contamination. | While flavonoid precipitation is a common cause of turbidity, microbial contamination should always be ruled out.[3] Examine the culture under a microscope for signs of bacteria (small, motile particles) or yeast (budding, oval shapes).[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, amber-colored microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector.
Procedure:
-
Preparation of Test Solution: Prepare a solution of this compound in your cell culture medium at the final concentration you intend to use in your experiments. Prepare a sufficient volume to collect samples at all time points.
-
Incubation: Aliquot the test solution into sterile, amber-colored microcentrifuge tubes or a 96-well plate to protect from light. Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to halt any further degradation.
-
HPLC Analysis:
-
Thaw the samples and centrifuge at high speed to pellet any precipitates.
-
Analyze the supernatant by a validated HPLC-DAD method to quantify the remaining concentration of this compound. An example of a starting point for method development could be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks, which may represent degradation products. The DAD can be used to obtain the UV-Vis spectrum of these new peaks to aid in their characterization.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of the compound under your experimental conditions.
-
Data Presentation:
The quantitative data from the stability study can be summarized in the following table:
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 100.0 ± 2.5 | 100.0 |
| 2 | 95.3 ± 3.1 | 95.3 |
| 4 | 88.7 ± 2.8 | 88.7 |
| 8 | 76.5 ± 4.0 | 76.5 |
| 12 | 65.1 ± 3.5 | 65.1 |
| 24 | 42.8 ± 2.9 | 42.8 |
| 48 | 18.2 ± 1.7 | 18.2 |
| 72 | 5.9 ± 0.9 | 5.9 |
(Note: The data in this table is hypothetical and for illustrative purposes only. You must generate your own data based on your experimental conditions.)
Protocol 2: General Protocol for Treating Cells with this compound
-
Cell Seeding: Seed your cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of your this compound stock solution. Dilute the stock solution in your cell culture medium to the final desired concentration. It is important to add the stock solution to the medium and mix well immediately before adding it to the cells to minimize precipitation and degradation.
-
Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO without the compound).
-
Incubation: Return the cells to the incubator for the desired treatment duration.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., cell viability, gene expression, protein analysis).
Signaling Pathways and Experimental Workflows
Disclaimer: The following signaling pathway diagrams are based on the known interactions of the closely related flavonoid, naringenin. The specific effects of this compound may vary and should be experimentally validated.
Potential Inhibition of NF-κB Signaling Pathway
Naringenin has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[4][5][6] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB p65 subunit sequestered in the cytoplasm.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Elucidation of the biosynthetic pathway of hydroxysafflor yellow A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Naringenin on LPS-Induced Skin Inflammation by NF-κB Regulation in Human Dermal Fibroblasts [mdpi.com]
- 5. Inhibitory Effects of Naringenin on LPS-Induced Skin Inflammation by NF-κB Regulation in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-Hydroxynaringenin and Its Isomers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your High-Performance Liquid Chromatography (HPLC) methods for the separation of 2-Hydroxynaringenin and its isomers.
Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific problems you may face during your experiments.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Answer: Poor resolution is a common challenge when separating structurally similar isomers like those of this compound.[1][2] Several factors can be adjusted to improve separation.
-
Initial System Checks:
-
Column Health: An old or contaminated column can cause peak broadening and loss of resolution.[1][2] Ensure your column is in good condition by running a standard.
-
System Suitability: Verify your HPLC system is performing correctly by running a system suitability test with a known standard mixture.[1][2]
-
-
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.
-
Organic Solvent: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol. Try adjusting the percentage of the organic solvent in small increments (e.g., 2-5%). In reversed-phase HPLC, decreasing the organic solvent content will increase retention time.[1]
-
pH Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of residual silanol groups on the stationary phase.[2]
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction between the analytes and the stationary phase.[2] Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak efficiency.[3]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation of closely eluting peaks, though this will increase the run time.[1]
-
Stationary Phase: A standard C18 column may not always provide sufficient selectivity. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic isomers. For chiral isomers (enantiomers), a chiral stationary phase (CSP) is necessary.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing or fronting. How can I fix this?
Answer: Poor peak shape can compromise quantification.[2] Here are common causes and their solutions:
-
For Peak Tailing:
-
Secondary Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups on this compound, causing tailing.
-
Solution: Lower the mobile phase pH (e.g., to 2.5-3.5) with an acid modifier like formic or acetic acid to suppress silanol ionization. Using an end-capped column is also effective.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Contamination: Substances from previous injections can create active sites that interact with your analytes.
-
-
For Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.
-
Column Overload: Severe mass overload can also lead to peak fronting.
-
Solution: Decrease the injection volume or the sample concentration.[1]
-
-
Issue 3: Inconsistent Retention Times
Question: I am observing inconsistent retention times for my isomers between injections. What could be the cause?
Answer: Fluctuating retention times can hinder reliable peak identification. This is often due to a lack of system equilibration or hardware issues.
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each run, especially when using a gradient.
-
Solution: Ensure a sufficient equilibration time between injections.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the organic solvent can shift retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]
-
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.
-
Solution: Perform regular pump maintenance, check for leaks, and ensure a steady flow rate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating this compound from its isomers?
A1: For separating closely related structural isomers, a high-resolution reversed-phase C18 column is a good starting point. However, for isomers with very similar hydrophobicity, a phenyl-hexyl or PFP (pentafluorophenyl) column may provide better selectivity due to different interaction mechanisms (π-π interactions). For separating enantiomers (chiral isomers), a chiral stationary phase (CSP) is mandatory.
Q2: What is a good starting mobile phase for method development?
A2: A common starting point for reversed-phase HPLC of flavonoids is a gradient elution using water and acetonitrile, both containing 0.1% formic acid.[2] You can start with a gradient of 5-95% acetonitrile over 20-30 minutes to scout for the optimal elution conditions.
Q3: How can I confirm the identity of the separated isomeric peaks?
A3: The most reliable method for peak identification is to use authenticated standards for each isomer and compare their retention times to the peaks in your sample. If standards are not available, techniques like HPLC-MS (Mass Spectrometry) can be used to identify the isomers based on their mass-to-charge ratio and fragmentation patterns.
Data Presentation
The following tables illustrate how changes in HPLC parameters can affect the separation of isomeric compounds. Please note that this is example data for illustrative purposes and actual results for this compound may vary.
Table 1: Effect of Organic Modifier on Retention Time (tʀ) and Resolution (Rs)
| Organic Modifier | % Organic | Isomer 1 tʀ (min) | Isomer 2 tʀ (min) | Resolution (Rs) |
| Acetonitrile | 40% | 8.5 | 9.2 | 1.8 |
| Acetonitrile | 45% | 7.1 | 7.7 | 1.5 |
| Methanol | 50% | 9.8 | 10.3 | 1.2 |
| Methanol | 55% | 8.2 | 8.6 | 1.0 |
Table 2: Effect of Column Temperature on Retention Time (tʀ) and Resolution (Rs)
| Temperature (°C) | Isomer 1 tʀ (min) | Isomer 2 tʀ (min) | Resolution (Rs) |
| 25 | 9.1 | 9.9 | 1.9 |
| 30 | 8.5 | 9.2 | 1.8 |
| 35 | 7.9 | 8.5 | 1.6 |
| 40 | 7.4 | 7.9 | 1.4 |
Experimental Protocols
Representative HPLC Method for the Separation of Flavonoid Isomers
This protocol provides a general procedure that can be adapted and optimized for the specific separation of this compound and its isomers.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify and quantify the peaks of interest by comparing the retention times and UV spectra with those of reference standards.
Visualizations
Caption: A workflow for developing and optimizing an HPLC method for isomer separation.
Caption: A troubleshooting decision tree for common HPLC separation issues.
References
Technical Support Center: Overcoming Low Bioavailability of 2-Hydroxynaringenin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of 2-Hydroxynaringenin in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a flavonoid, is primarily attributed to several factors inherent to this class of compounds. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids. Furthermore, it likely undergoes extensive first-pass metabolism in the intestines and liver, where it can be rapidly converted into metabolites.[1][2] Efflux by transporters such as P-glycoprotein in the intestinal wall can also actively pump the compound back into the intestinal lumen, further reducing its net absorption.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like this compound.[2] These include:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanoemulsions can enhance its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[3][4]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), can dramatically increase its aqueous solubility and subsequent absorption.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion in the gastrointestinal tract, keeping the lipophilic this compound solubilized for absorption.[2]
Q3: What are the key signaling pathways modulated by this compound's parent compound, naringenin?
A3: Naringenin, the parent compound of this compound, is known to modulate several critical signaling pathways, which are likely to be similarly affected by its hydroxylated form. These include:
-
NF-κB Signaling Pathway: Naringenin has been shown to inhibit the NF-κB pathway, a key regulator of inflammation. It can suppress the activation of the IκB kinase (IKK) complex, preventing the degradation of IκBα and keeping the NF-κB p65 subunit sequestered in the cytoplasm.[6]
-
MAPK Signaling Pathway: Naringenin can inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK. This inhibition helps to ameliorate cellular damage and reduce inflammatory responses.[6][7][8]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Naringenin has been observed to modulate the PI3K/Akt pathway, which can be beneficial in the context of cancer and neuroprotection.[7][9]
-
Nrf2/ARE Signaling Pathway: Naringenin can activate the Nrf2/ARE pathway, which plays a central role in the antioxidant defense system of cells, thereby reducing oxidative stress.[10]
Troubleshooting Guides
Problem 1: High Variability in Pharmacokinetic Data Between Individual Animals
-
Possible Cause: Inconsistent formulation, improper administration technique, or physiological differences between animals.
-
Troubleshooting Strategy:
-
Standardize Formulation and Administration: Ensure the formulation is homogenous and the oral gavage technique is consistent across all animals.[1] The volume and concentration of the administered formulation must be accurate.
-
Consistent Animal Model: Use animals of the same strain, age, and sex to minimize physiological variability.
-
Fasting: Implement a standardized fasting period before administration, as food can significantly affect drug absorption.[1]
-
Problem 2: Low and Undetectable Plasma Concentrations of this compound
-
Possible Cause: Insufficient dose, rapid metabolism, or analytical method not sensitive enough.
-
Troubleshooting Strategy:
-
Dose Escalation Study: Conduct a pilot study with increasing doses to determine a dose that results in quantifiable plasma concentrations.
-
Use of an Enhanced Formulation: Employ one of the bioavailability enhancement strategies mentioned in the FAQs, such as a nanoformulation or cyclodextrin complex.
-
Optimize Analytical Method: Ensure your LC-MS/MS method is validated for sensitivity and specificity for this compound. The lower limit of quantification (LLOQ) should be sufficiently low to detect expected plasma concentrations.[11] Consider that flavonoids are often present in plasma as glucuronidated or sulfated metabolites, so enzymatic hydrolysis of plasma samples before extraction may be necessary.[12][13]
-
Problem 3: Unexpected Animal Toxicity or Adverse Effects
-
Possible Cause: Toxicity of the formulation excipients, too high a dose of this compound, or improper administration leading to tissue damage.
-
Troubleshooting Strategy:
-
Vehicle Control Group: Always include a control group that receives the formulation vehicle without the active compound to assess the toxicity of the excipients.
-
Acute Toxicity Study: Perform a preliminary acute toxicity study to determine the maximum tolerated dose (MTD) of your this compound formulation.
-
Refine Administration Technique: Ensure proper oral gavage technique to avoid perforation of the esophagus or stomach.[14][15] The gavage needle should be of the correct size and length for the animal.[16][17]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Naringenin in Rats After Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |
| Naringenin in water | 20 | ~1.0 (estimated) | ~2-4 | ~7.0 (estimated) | [5] |
| HPβCD-Naringenin Complex | 20 | 14.6-fold increase vs. Naringenin alone | ~1-2 | 7.4-fold increase vs. Naringenin alone | [5] |
| Naringenin (Intragastric) | 92 | ~185.86 ng/mL (~0.68 µM) | ~0.08 | - | [18] |
Table 2: Human Pharmacokinetic Parameters of Naringenin.
| Dose (mg) | Cmax (µM) | Tmax (h) | AUC0-24h (µM·h) | Reference |
| 150 | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | [19] |
| 600 | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | [19] |
Experimental Protocols
Protocol 1: Preparation of a this compound-HPβCD Inclusion Complex
Disclaimer: This protocol is adapted from a method for naringenin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Dissolve HPβCD in deionized water to create a saturated solution.
-
Slowly add this compound powder to the HPβCD solution while stirring continuously at room temperature. A molar ratio of 1:2 (this compound:HPβCD) is a good starting point.
-
Continue stirring the mixture for 48-72 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution to obtain a dry powder of the this compound-HPβCD inclusion complex.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Disclaimer: This protocol is a general guideline and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Animals:
-
Male Sprague-Dawley rats (200-250 g). House them in a controlled environment with standard chow and water ad libitum.[1]
Procedure:
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.[1]
-
Grouping: Divide the rats into groups (n=6 per group), for example:
-
Control Group: Unformulated this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
Test Group: this compound formulation (e.g., HPβCD complex reconstituted in water).
-
-
Administration: Administer the respective formulations orally via gavage at a predetermined dose. The volume should typically not exceed 10 ml/kg body weight.[17]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[20][21] Warming the tail may be necessary to facilitate blood collection.[20][22]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS
Disclaimer: This protocol is adapted from methods for naringenin and should be optimized for this compound.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the samples)
-
Acetonitrile (ACN)
-
Formic acid
-
β-glucuronidase/sulfatase
-
LC-MS/MS system
Procedure:
-
Enzymatic Hydrolysis (Optional but Recommended):
-
Protein Precipitation:
-
Add the internal standard solution to the plasma samples.
-
Add cold acetonitrile (typically 3-4 volumes) to precipitate plasma proteins.
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (to be optimized):
-
Column: A C18 column is commonly used for flavonoid analysis.[23][24]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is a common choice.[23][24]
-
MS/MS Detection: Use multiple reaction monitoring (MRM) in negative ion mode. The precursor and product ions for this compound and the IS need to be determined by direct infusion of the standards.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Simplified signaling pathways modulated by Naringenin, the parent compound of this compound.
References
- 1. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 3. Protective potential of naringenin and its nanoformulations in redox mechanisms of injury and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities and Solubilization Methodologies of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS quantitation assay for pharmacokinetics of naringenin and double peaks phenomenon in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 21. cea.unizar.es [cea.unizar.es]
- 22. einsteinmed.edu [einsteinmed.edu]
- 23. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach [mdpi.com]
Troubleshooting poor yield in 2-Hydroxynaringenin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxynaringenin. The content is structured to address common issues encountered during laboratory experiments, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of this compound, particularly when employing the common method of direct oxidation of naringenin.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or no detectable amount of this compound. What are the potential causes and how can I resolve this?
A: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors related to the starting materials, reaction conditions, and work-up procedure.
-
Incomplete Enolate Formation: The synthesis, often a Davis oxidation, requires the formation of an enolate from the naringenin precursor under basic conditions. If the base is not strong enough or is used in insufficient quantity, enolate formation will be incomplete, leading to a poor yield.
-
Solution: Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS). The base should be freshly prepared or titrated to ensure its activity. It is also crucial to use a stoichiometric amount or a slight excess of the base relative to the naringenin.
-
-
Suboptimal Reaction Temperature: The temperature at which the enolization and subsequent oxidation occur is critical. If the temperature is too high, side reactions may be favored. If it is too low, the reaction may not proceed at a reasonable rate.
-
Solution: The enolization of naringenin is typically carried out at a low temperature, often -78 °C, to ensure selectivity and stability of the enolate. The subsequent addition of the oxidizing agent may require a gradual warming of the reaction mixture. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Inactive or Degraded Oxidizing Agent: Oxaziridine reagents, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent), are commonly used for the hydroxylation of naringenin. These reagents can degrade over time, especially if not stored properly.
-
Solution: Use a fresh batch of the oxaziridine reagent or test the activity of the existing batch on a model substrate. Ensure the reagent is stored in a cool, dry, and dark place.
-
-
Moisture in the Reaction: Enolates are highly reactive and can be quenched by protic sources, including water.
-
Solution: All glassware should be thoroughly dried before use, and anhydrous solvents must be employed. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue 2: Formation of Multiple Byproducts
Q: My reaction mixture shows multiple spots on the TLC plate, and purification is proving difficult. What are the likely side products and how can their formation be minimized?
A: The formation of byproducts can significantly complicate the purification process and reduce the overall yield of this compound.
-
α-Amination as a Side Reaction: In Davis oxidations, if the oxaziridine reagent has a methyl or hydrogen group on the nitrogen, α-amination can compete with the desired α-hydroxylation.
-
Solution: Use an N-sulfonyl oxaziridine, such as the Davis reagent, where the sulfonyl group is electron-withdrawing. This makes the oxygen atom more electrophilic and favors the hydroxylation pathway.
-
-
Formation of Other Hydroxylated Products: Over-oxidation or reaction at other positions on the naringenin scaffold can lead to the formation of other hydroxylated flavanones.[1]
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess (1.1 to 1.2 equivalents) is often sufficient. Running the reaction at a low temperature can also enhance selectivity.
-
-
Decomposition of Starting Material or Product: Naringenin and this compound can be sensitive to harsh reaction conditions, such as extreme pH or high temperatures, leading to decomposition.
-
Solution: Maintain a low reaction temperature and use a non-nucleophilic base to avoid unwanted side reactions. During the work-up, it is important to neutralize the reaction mixture carefully.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification techniques?
A: The purification of this compound often requires chromatographic methods due to the potential for similarly polar byproducts.
-
Column Chromatography: This is a standard and effective technique for the purification of flavonoids.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient of solvents is typically employed to separate the product from impurities. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Recrystallization: If a solid product of reasonable purity is obtained after initial work-up, recrystallization can be an effective final purification step.
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Ethanol or methanol are often good starting points for flavonoids.
-
Quantitative Data Summary
The following table provides an illustrative example of how reaction conditions can be varied to optimize the yield of this compound via a Davis oxidation of naringenin. Please note that these are representative values and actual results may vary.
| Entry | Base (equiv.) | Oxidant (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA (1.1) | Davis Reagent (1.1) | -78 to 0 | 2 | 45 |
| 2 | NaHMDS (1.1) | Davis Reagent (1.1) | -78 to 0 | 2 | 55 |
| 3 | KHMDS (1.1) | Davis Reagent (1.1) | -78 to 0 | 2 | 60 |
| 4 | KHMDS (1.2) | Davis Reagent (1.2) | -78 to -20 | 3 | 65 |
| 5 | KHMDS (1.2) | Davis Reagent (1.2) | -78 | 4 | 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Davis Oxidation
This protocol details a general procedure for the α-hydroxylation of naringenin using Davis reagent.
-
Preparation of the Reaction Vessel: A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Dissolution of Starting Material: Naringenin (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of potassium hexamethyldisilazide (KHMDS) (1.2 equivalents) in THF is added dropwise. The mixture is stirred at -78 °C for 1 hour.
-
Oxidation: A solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: The reaction is allowed to warm slowly to -20 °C over 3 hours. The progress of the reaction is monitored by TLC.
-
Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via Davis oxidation.
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
References
Stability issues of 2-Hydroxynaringenin in different solvent systems
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-Hydroxynaringenin in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Solution turns yellow/brown. | Oxidation/Degradation: Flavonoids are susceptible to degradation from exposure to oxygen, light, and elevated temperatures.[1][2] | Prepare solutions fresh whenever possible. Store stock solutions under an inert gas like nitrogen or argon.[3] Use amber vials or cover containers with foil to protect from light.[1] Store solutions at recommended low temperatures (-20°C or -80°C).[3] |
| Precipitate forms in the solution. | Low Solubility/Supersaturation: this compound has low water solubility.[4] The solvent may be saturated, or temperature changes could be causing the compound to fall out of solution. | Ensure you are using a suitable solvent like DMSO, acetone, or ethyl acetate.[5] For DMSO, ultrasonic assistance may be required to fully dissolve the compound.[3] If using aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility. |
| Loss of compound after freeze-thaw cycles. | Inherent Instability: Repeated freeze-thaw cycles can degrade sensitive compounds. | Aliquot stock solutions into single-use volumes to prevent the need for repeated thawing and freezing of the main stock.[3] |
| Inconsistent results in bioassays. | Compound Degradation: The active concentration of this compound may be decreasing over the course of the experiment due to instability in the assay medium (e.g., pH, temperature). | Assess the stability of this compound under your specific assay conditions (e.g., in cell culture media at 37°C). Consider adding antioxidants like ascorbic acid to the medium if compatible with the experiment.[1] Run a time-course experiment to quantify the rate of degradation. |
| Low recovery from extraction. | pH-dependent Degradation: The stability and recovery of flavonoids can be highly dependent on the pH of the extraction solvent.[1] Acidic conditions (pH 2.5-3.5) often improve the recovery of many flavonoids.[6] | Optimize the pH of your solvent system. Start with a slightly acidic pH and test a range to find the optimal condition for your specific matrix.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving and storing this compound?
A1: this compound is soluble in organic solvents such as DMSO (up to 50 mg/mL with ultrasonic assistance), chloroform, dichloromethane, ethyl acetate, and acetone.[3][5] For long-term storage, DMSO is a common choice. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under an inert nitrogen atmosphere.[3]
Q2: How do factors like pH, light, and temperature affect the stability of this compound?
A2: Like many flavonoids, this compound is sensitive to several environmental factors:
-
pH: Flavonoid stability is highly pH-dependent.[1] While many are more stable in acidic conditions (pH 4-7), extreme pH levels can cause degradation.[1][6]
-
Light: Exposure to light, particularly UV wavelengths, can initiate degradation reactions.[1] It is crucial to use amber glassware or protect solutions from light.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation.[2][7] Therefore, storage at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term) is critical.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[2] Storing solutions under an inert atmosphere and using freshly de-gassed solvents can mitigate this.[1]
Q3: Can I use aqueous buffers to make working solutions?
A3: Yes, but with caution. This compound has low water solubility.[4] When preparing working solutions in aqueous buffers (e.g., for cell culture), ensure the final concentration of the organic solvent (like DMSO) from the stock solution is low enough to not affect the experiment but high enough to maintain the compound's solubility. It is crucial to prepare these aqueous solutions fresh before each experiment as stability is significantly reduced compared to pure organic solvents.
Q4: My this compound powder is stored at 4°C. How should I handle the solution once prepared?
A4: While the solid powder can be stored at 4°C under nitrogen, prepared solutions are less stable.[8] Once dissolved in a solvent like DMSO, the solution should be aliquoted into single-use vials and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) to maintain integrity.[3] Always allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water.
Quantitative Data Summary
Table 1: Solubility and Recommended Storage Conditions
| Solvent | Solubility | Storage Temperature (Solution) | Max Storage Duration (Solution) | Notes |
| DMSO | 50 mg/mL | -20°C | 1 month | Requires ultrasonic assistance for dissolution.[3] Hygroscopic.[3] |
| -80°C | 6 months | Recommended for long-term storage.[3] | ||
| Acetone | Soluble | -20°C / -80°C | Not specified, follow general guidelines | Prepare fresh. |
| Chloroform | Soluble | -20°C / -80°C | Not specified, follow general guidelines | Prepare fresh. |
| Ethyl Acetate | Soluble | -20°C / -80°C | Not specified, follow general guidelines | Prepare fresh. |
| Water | 0.49 g/L | Not recommended | Not recommended | Low solubility.[4] |
Note: All solutions, especially for long-term storage, should be kept under an inert atmosphere (e.g., nitrogen) and protected from light.[1][3]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Calibrated balance
-
Amber, screw-cap vials
-
Pipettes
-
Ultrasonic bath
-
Nitrogen gas source
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex briefly to mix.
-
Place the vial in an ultrasonic bath for 10-15 minutes or until the solid is completely dissolved.[3]
-
Once dissolved, immediately flush the headspace of the vial with nitrogen gas.
-
Aliquot the stock solution into single-use amber vials.
-
Flush the headspace of each aliquot with nitrogen gas before tightly sealing the cap.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store at -80°C for long-term storage.[3]
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions using HPLC analysis.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp or light chamber
-
Oven or water bath
Procedure:
-
Preparation: Dilute the stock solution with a chosen solvent system (e.g., 50:50 methanol:water) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). This will be your "time zero" sample.
-
Acid Hydrolysis: Mix the solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before injection, neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix the solution with an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at 1, 2, 4, and 8 hours. Before injection, neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, and analyze at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a sample of the solution in an oven at 80°C. Analyze at 24, 48, and 72 hours.[7][9]
-
Photolytic Degradation: Expose a sample of the solution to direct UV light or sunlight. Place a control sample covered in foil next to it. Analyze both samples at 24, 48, and 72 hours.[1]
-
Analysis: For each time point and condition, inject the sample into the HPLC.
-
Evaluation: Compare the peak area of this compound in the stressed samples to the "time zero" sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of degradation for each condition.
Visualizations
Caption: Troubleshooting workflow for diagnosing stability issues.
Caption: Experimental workflow for a forced degradation study.
Caption: Key factors influencing this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Showing Compound this compound (FDB020037) - FooDB [foodb.ca]
- 5. This compound | CAS:58124-18-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of 2-Hydroxynaringenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Hydroxynaringenin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2] For flavonoids like this compound, which are often analyzed in complex biological or plant-based matrices, matrix effects are a common challenge.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify the regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the LC flow after the analytical column but before the MS detector. A blank matrix sample is then injected. Any deviation (dip or peak) in the baseline signal of this compound indicates the retention times at which matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike Method: This quantitative method determines the extent of the matrix effect. The peak area of this compound in a blank matrix sample that has been spiked with the analyte after extraction is compared to the peak area of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]
Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound?
A3: A multi-pronged approach is often the most effective. Key strategies include:
-
Optimized Sample Preparation: This is the most critical step to remove interfering matrix components before LC-MS analysis.[4] Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly employed.[4][5]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by optimizing the mobile phase composition, gradient, flow rate, and selecting an appropriate analytical column.
-
Sample Dilution: A simple and often effective method to reduce the concentration of interfering matrix components.[6] However, this is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.[6]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[7] Since a SIL IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[7] If a SIL IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.[8]
Q4: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?
A4: The commercial availability of a specific SIL internal standard for this compound can vary. It is recommended to check with suppliers of stable isotope-labeled compounds. If a commercial standard is not available, custom synthesis is an option, though it can be costly.[9][10] Alternatively, researchers sometimes use SIL standards of structurally related compounds, such as naringenin, but this approach requires thorough validation to ensure it adequately compensates for the matrix effects on this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor peak shape for this compound | Matrix interference, column overload, inappropriate mobile phase. | - Improve sample cleanup using SPE or LLE.- Dilute the sample.- Optimize the mobile phase pH and organic content.- Use a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Low recovery of this compound | Inefficient sample extraction, analyte degradation. | - Optimize the SPE or LLE protocol (sorbent/solvent selection, pH).- For LLE, try different organic solvents like ethyl acetate or methyl tert-butyl ether.[11]- For SPE, consider a mixed-mode or polymeric sorbent.- Ensure sample pH is appropriate for the extraction method. |
| High variability in results between samples | Inconsistent matrix effects, poor sample preparation reproducibility. | - Implement a more robust sample preparation method.- Use a stable isotope-labeled internal standard if available.- Ensure consistent sample collection and handling procedures. |
| Significant ion suppression observed | Co-elution of phospholipids or other matrix components. | - Incorporate a phospholipid removal step in your sample preparation (e.g., specific SPE cartridges or PPT plates).- Optimize chromatographic separation to resolve this compound from the suppression zone.- Switch to a less susceptible ionization technique if available (e.g., APCI instead of ESI).[8] |
| Analyte signal enhancement | Co-eluting compounds that improve ionization efficiency. | - While less common, this can still affect accuracy. The same strategies for ion suppression (improved cleanup, chromatography, and use of a SIL IS) are effective. |
Experimental Protocols
Note: As specific validated protocols for this compound are not widely available, the following are generalized starting-point methodologies based on the analysis of its parent compound, naringenin, and other flavonoids. These protocols will likely require optimization for your specific matrix and instrumentation.
Assessment of Matrix Effects: Post-Extraction Spike Protocol
-
Prepare a this compound stock solution in a suitable solvent (e.g., methanol or DMSO) and create a working standard solution in the initial mobile phase composition.
-
Extract six different lots of blank matrix using your developed sample preparation method (e.g., LLE or SPE).
-
Spike the extracted blank matrix samples with the this compound working standard to a known concentration (e.g., low, medium, and high QC levels).
-
Prepare a neat standard solution by spiking the working standard into the final reconstitution solvent at the same concentration as the post-spiked matrix samples.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect as described in FAQ 2.
Sample Preparation Protocols
-
To 100 µL of plasma/serum, add 10 µL of internal standard solution.
-
Add 500 µL of ethyl acetate (or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Select an appropriate SPE cartridge: A mixed-mode anion exchange or a reversed-phase polymeric sorbent is a good starting point for flavonoids.
-
Condition the cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Equilibrate the cartridge: Pass 1 mL of a suitable buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load the sample: Dilute the urine sample (e.g., 1:1 with the equilibration buffer) and load it onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate and reconstitute: Evaporate the eluate and reconstitute in the initial mobile phase for analysis.
Suggested LC-MS/MS Parameters (Starting Point)
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient starting from a low percentage of mobile phase B (e.g., 10%) and increasing to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data for matrix effects in different biological matrices. Note: This data is hypothetical and for demonstration purposes only. Actual values must be determined experimentally.
| Matrix | Analyte Concentration | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Human Plasma | Low QC (5 ng/mL) | 15,000 | 9,000 | 60.0 | Significant Ion Suppression |
| High QC (500 ng/mL) | 1,500,000 | 975,000 | 65.0 | Significant Ion Suppression | |
| Rat Urine | Low QC (5 ng/mL) | 15,000 | 13,500 | 90.0 | Minor Ion Suppression |
| High QC (500 ng/mL) | 1,500,000 | 1,425,000 | 95.0 | Minor Ion Suppression | |
| Plant Extract | Low QC (10 ng/g) | 28,000 | 35,000 | 125.0 | Moderate Ion Enhancement |
| High QC (1000 ng/g) | 2,800,000 | 3,640,000 | 130.0 | Moderate Ion Enhancement |
Visualizations
References
- 1. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nucleosyn.com [nucleosyn.com]
- 11. LC/MS/MS quantitation assay for pharmacokinetics of naringenin and double peaks phenomenon in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of 2-Hydroxynaringenin for Bioactivity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of 2-Hydroxynaringenin for robust bioactivity studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What is causing this and how can I fix it?
A1: This is a common issue known as "crashing out" and occurs because this compound, a hydrophobic compound, has low solubility in aqueous solutions like cell culture media. The high concentration of the compound in the DMSO stock solution is rapidly diluted in the aqueous medium, leading to precipitation.
Troubleshooting Steps:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Start with a lower final concentration and incrementally increase it to find the highest concentration that remains in solution.
-
Refine Dilution Technique: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also improve dispersion.
-
Control Temperature: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.
-
Leverage Serum Proteins: If your experimental design permits, fetal bovine serum (FBS) proteins can help solubilize hydrophobic compounds. Prepare your dilutions in a medium containing the appropriate serum concentration.
Q2: What are the most effective methods to enhance the cellular uptake of this compound?
A2: Several delivery systems can significantly improve the cellular uptake of hydrophobic compounds like this compound. The most common and effective methods include:
-
Liposomal Encapsulation: Encapsulating this compound within lipid-based vesicles (liposomes) can facilitate its passage across the cell membrane.
-
Nanoencapsulation: Formulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can enhance its stability, solubility, and cellular uptake.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and bioavailability.[1][2]
Q3: How can I quantify the intracellular concentration of this compound?
A3: Accurate quantification of intracellular this compound is crucial for correlating uptake with bioactivity. The recommended methods are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used method for quantifying flavonoids. After cell lysis and extraction, the concentration of this compound can be determined by comparing the peak area to a standard curve.[1][3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity compared to HPLC-UV, allowing for the detection of lower intracellular concentrations.[1][3][6][7][8][9]
Q4: What are the likely signaling pathways affected by this compound based on its structural similarity to other flavonoids?
A4: Based on studies with the structurally similar flavonoid naringenin, this compound is likely to modulate key signaling pathways involved in cellular stress response, inflammation, and cell survival. These include:
-
Nrf2/ARE Pathway: This pathway is a primary regulator of the cellular antioxidant response. Naringenin has been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[4][10][11][12][13][14]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Naringenin has been shown to modulate this pathway in various cell types.[15][16][17][18][19]
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to a wide range of stimuli, including stress and inflammatory signals. Flavonoids, including naringenin, have been reported to influence MAPK signaling.[2][14][19][20][21][22]
-
NF-κB Pathway: This is a key pathway regulating inflammatory responses. Naringenin can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[2][4][10][20][23][24][25][26][27][28]
Section 2: Troubleshooting Guides
This section provides structured tables to help you troubleshoot common issues encountered during your experiments.
Table 1: Troubleshooting Poor Solubility and Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Final concentration exceeds solubility limit. | Perform a solubility test to determine the maximum soluble concentration.[1] |
| Rapid dilution causing localized high concentrations. | Use a stepwise or serial dilution method. Add the compound dropwise while vortexing. | |
| Precipitate forms over time in the incubator. | Compound instability at 37°C. | Prepare fresh working solutions before each experiment. |
| Interaction with media components. | Test solubility in different types of cell culture media (e.g., with and without phenol red). | |
| Inconsistent results between experiments. | Variability in stock solution preparation. | Always use freshly opened, anhydrous DMSO for stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[29] |
| Inconsistent dilution technique. | Standardize the dilution protocol across all experiments. |
Table 2: Troubleshooting Low Cellular Uptake
| Problem | Potential Cause | Recommended Solution |
| Low intracellular concentration of this compound detected. | Poor membrane permeability of the free compound. | Utilize a delivery system such as liposomes, nanoparticles, or cyclodextrin complexes.[1][2][30] |
| Efflux by cellular transporters (e.g., ABC transporters). | Co-incubate with known inhibitors of relevant efflux pumps (if compatible with the experimental goals). | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation time for maximum uptake. | |
| High variability in uptake between replicates. | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by optimizing seeding density and allowing sufficient time for attachment. |
| Inaccurate quantification method. | Validate your HPLC or LC-MS/MS method with appropriate controls and standards. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol is adapted from established methods for encapsulating hydrophobic drugs.[23][31][32]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized for your specific application.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.
-
A thin, uniform lipid film containing this compound will form on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Rotate the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and measuring the drug concentration in both fractions using HPLC.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is a standard method to assess the intestinal permeability of a compound.[10][11][31][33][34]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
HPLC or LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to indicate a tight monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add the test solution of this compound (at a known concentration in HBSS) to the apical (A) chamber (for A to B transport) or the basolateral (B) chamber (for B to A transport).
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (µmol/cm³)
-
-
Protocol 3: In Vitro Anti-Inflammatory Activity Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20][24]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent (for NO measurement)
-
MTT or other viability assay kit
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (or its formulated version) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
-
Cell Viability Assay:
-
After collecting the supernatant, perform an MTT or other cell viability assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
-
Data Analysis:
-
Express the results as a percentage of NO production relative to the LPS-stimulated control.
-
Calculate the IC50 value for this compound.
-
Section 4: Visualizations
Diagram 1: General Workflow for Enhancing Cellular Uptake
Caption: Workflow for enhancing the cellular uptake and evaluating the bioactivity of this compound.
Diagram 2: Key Signaling Pathways Potentially Modulated by this compound
Caption: Potential signaling pathways modulated by this compound in response to cellular stress.
Diagram 3: Troubleshooting Logic for Compound Precipitation
Caption: A logical workflow for troubleshooting the precipitation of this compound in cell culture.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of flavonoids by column high-performance liquid chromatography with mass spectrometry and ultraviolet absorption detection in Artemisia afra and comparative studies with various species of Artemisia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftb.com.hr [ftb.com.hr]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 15. Flavonoids: Separation and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. mdpi.com [mdpi.com]
- 19. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Anti-inflammation of flavonoid compounds from Dalbergia odorifera T. Chen in lipopolysaccharide stimulated RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. dovepress.com [dovepress.com]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 32. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
2-Hydroxynaringenin vs. Naringenin: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant potential of 2-Hydroxynaringenin and its parent compound, naringenin. While extensive experimental data is available for naringenin, direct comparative studies on the antioxidant activity of this compound are not readily found in the current scientific literature. Therefore, this document summarizes the known antioxidant profile of naringenin and offers a theoretical perspective on the potential of this compound based on established structure-activity relationships of flavonoids.
Executive Summary
Naringenin, a flavanone predominantly found in citrus fruits, is a well-documented antioxidant that acts through various mechanisms, including free radical scavenging and modulation of key cellular signaling pathways.[1][2] Its antioxidant capacity is attributed to its specific chemical structure. The introduction of an additional hydroxyl group to form this compound is theoretically expected to enhance its antioxidant potential. This guide presents the available quantitative data for naringenin, detailed experimental protocols for common antioxidant assays, and a discussion of the signaling pathways involved.
Quantitative Antioxidant Activity of Naringenin
The antioxidant capacity of naringenin has been evaluated using various in vitro assays. The following tables summarize some of the reported values.
Table 1: Radical Scavenging Activity of Naringenin
| Assay | Test System | IC50 Value of Naringenin | Reference Compound | IC50 Value of Reference |
| DPPH Radical Scavenging | Methanolic Solution | 264.44 µM | Vitamin C | 120.10 µM |
| ABTS Radical Scavenging | Aqueous Solution | 282 µg/mL | - | - |
| Hydroxyl Radical Scavenging | In vitro | 251.1 µM | Tocopherol | 107.25 µM |
| Superoxide Radical Scavenging | In vitro | 360.03 µM | Quercetin | 151.10 µM |
| Nitric Oxide Radical Scavenging | In vitro | 185.6 µM | Vitamin C | 130.42 µM |
IC50 (half-maximal inhibitory concentration) is the concentration of the substance that causes a 50% inhibition of the respective radical. A lower IC50 value indicates higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Naringenin
Direct quantitative FRAP values for pure naringenin were not consistently found in the reviewed literature. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and results are often expressed as equivalents of a standard antioxidant like Trolox or FeSO₄.
Theoretical Antioxidant Potential of this compound
While direct experimental data for this compound is lacking in the reviewed literature, its chemical structure provides clues to its potential antioxidant activity. The addition of a hydroxyl (-OH) group at the C2 position of the C-ring introduces another potential hydrogen/electron donor. The antioxidant activity of flavonoids is significantly influenced by the number and arrangement of hydroxyl groups. An additional hydroxyl group could potentially increase the radical scavenging capacity of the molecule. However, without experimental validation, this remains a hypothesis.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are essential for ensuring the reproducibility and validity of experimental results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Prepare stock solutions of this compound and naringenin in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to be tested.
-
Reaction Mixture: In a 96-well microplate or a cuvette, add 100 µL of the test sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Control and Blank: A control containing the solvent and DPPH solution, and a blank containing the solvent and the test sample (without DPPH) should be prepared.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of this compound and naringenin.
-
Reaction Mixture: Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Control: A control is prepared with the solvent and the ABTS•+ solution.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
TEAC Determination: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which is indicated by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of this compound and naringenin.
-
Reaction Mixture: Add 50 µL of the test sample to 1.5 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance of the colored product at 593 nm.
-
Standard Curve: A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
Calculation: The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe (II) equivalents.
Signaling Pathways and Mechanisms of Action
Flavonoids like naringenin exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of activators like certain flavonoids can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
References
A Comparative Analysis of the Anti-inflammatory Activities of 2-Hydroxynaringenin and Quercetin
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the anti-inflammatory properties of the flavonoid quercetin and 2-Hydroxynaringenin. Due to a lack of specific experimental data for this compound, this comparison utilizes its closely related precursor, naringenin, as a proxy. The structural similarity between this compound and naringenin suggests potentially comparable biological activities, a hypothesis that warrants further investigation.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their anti-inflammatory potential. This guide focuses on a comparative analysis of two such flavonoids: quercetin, a well-researched flavonol, and this compound, a less-studied flavanone. This comparison aims to provide a comprehensive overview of their mechanisms of action, supported by available experimental data, to inform future research and drug development endeavors.
Mechanisms of Anti-inflammatory Action
Both quercetin and naringenin exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Quercetin has been shown to inhibit several key enzymes involved in the inflammatory cascade, including cyclooxygenase (COX) and lipoxygenase (LOX)[1]. This inhibition leads to a reduction in the production of prostaglandins and leukotrienes, potent mediators of inflammation. Furthermore, quercetin is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway[2]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Naringenin , the proxy for this compound, also demonstrates significant anti-inflammatory activity by targeting the NF-κB pathway[3][4]. Studies have shown that naringenin can inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines[4][5]. Additionally, naringenin has been reported to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, another critical regulator of the inflammatory response[6].
Signaling Pathway Diagrams
Caption: Quercetin's anti-inflammatory mechanism via NF-κB and COX/LOX inhibition.
Caption: Naringenin's anti-inflammatory mechanism via MAPK and NF-κB inhibition.
Comparative Efficacy: A Review of Experimental Data
Direct comparative studies on the anti-inflammatory potency of this compound and quercetin are scarce. However, a study comparing the topical anti-inflammatory effects of naringenin and quercetin in mouse models provides valuable insights.
| Compound | In Vivo Model | Dose | Inhibition of Edema (%) | Reference |
| Naringenin | Arachidonic Acid (AA)-induced ear edema | 1% | Noticeable | [3][7][8] |
| Naringenin | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema | 0.5% | 32 | [8] |
| Naringenin | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema | 1% | 56 | [8] |
| Naringenin | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema | 2% | 62 | [8] |
| Quercetin | Arachidonic Acid (AA)-induced ear edema | 1.3% | No activity | [3][7][8] |
| Quercetin | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema | 1.3% | Similar to Naringenin (2%) | [7][8] |
In vitro studies have also demonstrated the potent anti-inflammatory effects of both flavonoids through the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Stimulant | Measured Cytokine | Effect | Reference |
| Quercetin | RAW 264.7 | LPS | IL-6, IL-1β | Inhibition | [9] |
| Naringenin | RAW 264.7 | LPS | IL-6, IL-1β | Inhibition | [9] |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo assays commonly used to evaluate the anti-inflammatory activity of flavonoids.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
References
- 1. aablocks.com [aablocks.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-naringenin | C15H12O5 | CID 667495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the structure–activity relationship between quercetin and naringenin: in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for 2-Hydroxynaringenin Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Hydroxynaringenin, a flavanone with significant biological activities, is paramount for ensuring the quality and efficacy of therapeutic candidates and botanical products. The selection of an appropriate analytical method is a critical decision that necessitates a thorough understanding of the available techniques and their respective performance characteristics. This guide provides an objective comparison of two widely used analytical methods—High-Performance Liquid Chromatography with UV/Visible detection (HPLC-UV/Vis) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of this compound.
While validated methods specifically for this compound are not extensively documented in publicly available literature, the methods presented herein are based on established protocols for the structurally analogous and well-studied flavanone, naringenin. These methods can be readily adapted and validated for the quantification of this compound.
The cross-validation of analytical methods is an essential process to verify that a chosen method is suitable for its intended purpose and to ensure the reliability and consistency of results. This process involves the evaluation of various performance parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.
Comparison of Analytical Methods
The choice between HPLC-UV/Vis and LC-MS/MS for this compound quantification depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of these two techniques, based on typical data for flavanone analysis.
| Performance Parameter | HPLC-UV/Vis | LC-MS/MS |
| **Linearity (R²) ** | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.046 µg/mL[1] | 0.5 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] | 5 ng/mL[4] |
| Accuracy (Recovery %) | 98–101%[1] | 90.2–98.2%[3] |
| Precision (RSD %) | < 2%[1] | < 15%[2] |
| Selectivity | Moderate, dependent on chromatographic resolution | High, based on mass-to-charge ratio |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV/Vis and LC-MS/MS, adapted from established methods for naringenin.
High-Performance Liquid Chromatography with UV/Visible Detection (HPLC-UV/Vis)
This method is suitable for the routine quantification of this compound in simpler matrices where high sensitivity is not the primary requirement.
a. Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., plant extract, formulation).
-
Extract this compound using an appropriate solvent such as methanol or ethanol, potentially with the aid of ultrasonication.[5]
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol and water, often with a small amount of acid (e.g., 0.5% phosphoric acid) to improve peak shape. A common isocratic mobile phase is methanol:water (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[6]
-
Detection Wavelength: Based on the UV absorbance maximum of this compound, which is expected to be around 288 nm, similar to naringenin.[1]
-
Injection Volume: 20 µL.
c. Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, and for pharmacokinetic studies.[7]
a. Sample Preparation (for Biological Matrix):
-
To a small volume of the biological sample (e.g., 100 µL of plasma), add an internal standard (a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding a solvent like acetonitrile.[4]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
Column: A high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase: A gradient elution is typically used with two solvents: (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound. For naringenin, negative ion mode is often used.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For naringenin, a common transition is m/z 271.1 → 151.0.[4]
c. Quantification: A calibration curve is prepared by spiking known amounts of this compound and a constant amount of the internal standard into a blank biological matrix. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration in unknown samples is calculated from this curve.
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the methodological steps.
Caption: Workflow for this compound quantification using HPLC-UV/Vis.
Caption: Bioanalytical workflow for this compound using LC-MS/MS.
Cross-Validation of Analytical Methods
Cross-validation is crucial when two or more analytical methods are used to generate data for the same study, for instance, when transitioning from a less sensitive to a more sensitive method, or when comparing data from different laboratories. The goal is to ensure that the results are comparable and reliable.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. bioanalysisforum.jp [bioanalysisforum.jp]
- 2. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. phcog.com [phcog.com]
- 7. alliedacademies.org [alliedacademies.org]
Comparative efficacy of 2-Hydroxynaringenin and other flavonoids in neuroprotection
A notable gap in current research is the lack of specific experimental data on the neuroprotective efficacy of 2-Hydroxynaringenin. While this flavonoid has been identified in some plant species, its biological activity in the context of neuroprotection remains uncharacterized in the scientific literature. Therefore, this guide will provide a comparative analysis of the neuroprotective effects of other well-researched flavonoids, with a particular focus on naringenin, a structurally similar flavanone, alongside other prominent flavonoids such as quercetin, apigenin, and luteolin.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the neuroprotective performance of these selected flavonoids, supported by experimental data. The information is presented to facilitate the identification of promising candidates for further investigation in the prevention and treatment of neurodegenerative diseases.
Introduction to Flavonoids in Neuroprotection
Flavonoids are a class of polyphenolic compounds ubiquitously found in fruits, vegetables, and medicinal herbs.[1] Their antioxidant, anti-inflammatory, and anti-apoptotic properties have positioned them as promising therapeutic agents for a variety of disorders, including neurodegenerative diseases.[2][3] The neuroprotective effects of flavonoids are attributed to their ability to modulate various cellular signaling pathways, thereby mitigating neuronal damage and promoting neuronal survival.[2][4]
Comparative Efficacy of Selected Flavonoids
The following tables summarize quantitative data from various in vitro studies, providing a direct comparison of the neuroprotective activities of naringenin, quercetin, apigenin, and luteolin.
In Vitro Neuroprotective Effects
| Flavonoid | Cell Line | Neurotoxic Insult | Concentration | Efficacy | Reference |
| Naringenin | SH-SY5Y | MPP+ (1-methyl-4-phenylpyridinium) | 50 µM | Decreased ROS levels, reduced α-synuclein aggregation, and downregulated Bax/Bcl-2 ratio.[5] | Nouri et al., 2019[5] |
| PC12 | Amyloid-β (Aβ) | Not Specified | Attenuated apoptosis and neurotoxicity by inhibiting caspase-3 and activating the PI3K/AKT pathway.[5] | Nouri et al., 2019[5] | |
| HT22 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not Specified | Mitigated cytotoxicity and apoptosis.[6] | Gao et al., 2020[6] | |
| Quercetin | Neuro-2A | H2O2 | Not Specified | Significantly protected against H2O2-induced neurotoxicity and scavenged hydroxyl radicals.[7][8] | Uddin et al., 2015[7][8] |
| SH-SY5Y | Amyloid-β | Not Specified | Inhibited Aβ aggregation by 72.25% and showed dose-dependent acetylcholinesterase (AChE) inhibition (IC50 = 3.66 µg/mL).[9] | Alam et al., 2023[9] | |
| Apigenin | SH-SY5Y | Amyloid-β | Not Specified | Demonstrated neuroprotective activity against beta-amyloid-induced damage.[10] | Fadilah et al., 2023[10] |
| Luteolin | Neuro-2A | H2O2 | Not Specified | Significantly protected against H2O2-induced neurotoxicity and scavenged intracellular reactive oxygen species.[7][8] | Uddin et al., 2015[7][8] |
Key Neuroprotective Signaling Pathways
Flavonoids exert their neuroprotective effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Many flavonoids, including naringenin, are known to activate this pathway, leading to the upregulation of antioxidant enzymes.[11]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Flavonoids like naringenin can activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the neuroprotective effects of flavonoids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate and culture until they reach the desired confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoid for a specified duration.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., H2O2, MPP+, Aβ).
-
MTT Incubation: Add MTT solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS levels.[6]
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay.
-
DCFH-DA Staining: Incubate the cells with DCFH-DA solution in the dark.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
General Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a compound.
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is currently unavailable, the extensive research on structurally similar flavonoids, particularly naringenin, provides a strong rationale for its investigation. The comparative data presented in this guide highlight the potential of flavonoids to mitigate neuronal damage through various mechanisms, including the modulation of key signaling pathways involved in oxidative stress and apoptosis. Future studies should focus on elucidating the specific neuroprotective profile of this compound and directly comparing its efficacy with other well-characterized flavonoids to identify novel and potent therapeutic candidates for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant Effects of Ziziphus Jujuba on Neurodegeneration [agris.fao.org]
- 4. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Systematic phytochemical investigation of Abies spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ziziphus jujuba (Rhamnaceae) Alleviates Working Memory Impairment and Restores Neurochemical Alterations in the Prefrontal Cortex of D-Galactose-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxynaringenin and Other Flavanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationship (SAR) of 2-Hydroxynaringenin and other prominent flavanones, including naringenin, hesperetin, and eriodictyol. The information is supported by available experimental data to inform research and drug development efforts in the fields of pharmacology and medicinal chemistry.
Introduction to Flavanones
Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. They are widely found in citrus fruits and have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The biological activity of flavanones is intricately linked to their chemical structure, particularly the substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on their A and B rings.
Structure-Activity Relationship (SAR) of Flavanones
The biological activities of flavanones are largely dictated by their molecular structure. Key structural features influencing their antioxidant, anti-inflammatory, and enzyme-inhibiting effects include:
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical. Hydroxylation, particularly on the B-ring, often enhances antioxidant and anti-inflammatory activities.[1] A catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety on the B-ring generally increases radical scavenging and metal-chelating abilities.
-
C2-C3 Double Bond: Unlike flavones and flavonols, flavanones possess a saturated C2-C3 bond. The absence of this double bond affects the planarity of the molecule and can influence its interaction with biological targets.
-
Glycosylation: The attachment of sugar moieties (glycosylation) typically reduces the biological activity of flavanones in vitro. The aglycone (non-sugar) form is generally more potent.[2] However, glycosylation can improve bioavailability in vivo.
Comparative Analysis of Flavanone Activity
While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential activity based on the established SAR of related flavanones. This comparison focuses on naringenin, hesperetin, and eriodictyol, for which more extensive data exists.
Antioxidant Activity
The antioxidant capacity of flavanones is a key contributor to their protective effects against oxidative stress-related diseases. This activity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.
General SAR for Antioxidant Activity:
-
The presence of a catechol group in the B-ring significantly enhances antioxidant activity.
-
Hydroxyl groups at the C5 and C7 positions of the A-ring also contribute to radical scavenging.
Inference for this compound: this compound possesses a 4'-hydroxyl group on the B-ring and hydroxyl groups at the 5 and 7 positions of the A-ring, similar to naringenin. The additional hydroxyl group at the C2 position is a distinguishing feature. While direct experimental data is lacking, the presence of multiple hydroxyl groups suggests it likely possesses antioxidant properties. Its activity relative to naringenin would depend on how the C2-hydroxyl group influences electron delocalization and steric factors.
Table 1: Comparative Antioxidant Activity of Selected Flavanones (IC50 values)
| Flavanone | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) | Reference(s) |
| Naringenin | 264.44 | ~30.2 | [3][4] |
| Hesperetin | Generally more potent than naringenin | Generally more potent than naringenin | [5][6] |
| Eriodictyol | 17.4 | More potent than naringenin | [4] |
| This compound | Data not available | Data not available |
Note: IC50 values can vary between studies due to different experimental conditions.
Anti-inflammatory Activity
Flavanones exert anti-inflammatory effects by modulating various signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
General SAR for Anti-inflammatory Activity:
-
Hydroxylation patterns on both A and B rings are crucial.
-
Inhibition of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6, IL-1β) is a common mechanism.
Inference for this compound: Given that other hydroxylated flavanones like naringenin and hesperetin exhibit significant anti-inflammatory properties, it is plausible that this compound also possesses such activity. The C2-hydroxyl group might influence its binding to inflammatory target proteins.
Table 2: Comparative Anti-inflammatory Activity of Selected Flavanones
| Flavanone | Target/Assay | Activity/IC50 | Reference(s) |
| Naringenin | Inhibition of NO production | Potent inhibitor | [7] |
| Inhibition of TNF-α, IL-6, IL-1β | Effective | [8] | |
| Hesperetin | Inhibition of NO production | More potent than naringenin | [5] |
| Inhibition of iNOS and COX-2 mRNA | Effective | [8] | |
| Eriodictyol | Inhibition of inflammatory mediators | Potent activity | [9] |
| This compound | Data not available | Data not available |
Enzyme Inhibition
Flavanones are known to inhibit a variety of enzymes involved in different physiological and pathological processes.
General SAR for Enzyme Inhibition:
-
The specific substitution pattern determines the affinity and inhibitory mechanism for different enzymes.
-
For some enzymes, the aglycone form is a more potent inhibitor than the glycoside.[2]
Inference for this compound: The inhibitory potential of this compound against enzymes like α-glucosidase, tyrosinase, or others would be dependent on the specific interactions of its hydroxyl groups with the enzyme's active site.
Table 3: Comparative Enzyme Inhibitory Activity of Selected Flavanones (IC50 values)
| Flavanone | Enzyme | IC50 (µM) | Reference(s) |
| Naringenin | Xanthine Oxidase | Less potent than its aglycone | [2][9] |
| CYP3A4 | 8.4 ± 1.1 | [10] | |
| Hesperetin | DPPIV | Effective inhibitor | [11] |
| Eriodictyol | Data not available | Data not available | |
| This compound | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol). Prepare a working solution of DPPH in the same solvent.
-
Assay Procedure: In a 96-well plate, add the DPPH working solution to serial dilutions of the test compound and the standard. A blank containing the solvent and DPPH solution serves as the control.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Data Calculation: Calculate the percentage of scavenging activity and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test flavanones for a specific duration.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 540 nm). Calculate the percentage of NO inhibition and determine the IC50 value.
Enzyme Inhibition Assay: α-Glucosidase Inhibition
This assay is used to evaluate the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compounds in a suitable buffer.
-
Assay Procedure: In a 96-well plate, add the α-glucosidase enzyme solution to wells containing different concentrations of the test compounds. A control well should contain the enzyme and buffer without any inhibitor.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the pNPG substrate to each well.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals to monitor the formation of p-nitrophenol.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the flavanone and determine the IC50 value.
Visualizations
General Structure of Flavanones
Caption: Basic C6-C3-C6 backbone structure of the flavanone core.
Experimental Workflow for In Vitro Screening of Flavanones
Caption: General workflow for the in vitro screening of flavanones.
Simplified Anti-inflammatory Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway in inflammation.
Conclusion
The structure-activity relationship of flavanones is a complex and vital area of research for the development of new therapeutic agents. While naringenin, hesperetin, and eriodictyol have been extensively studied, providing valuable insights into how hydroxylation patterns influence biological activity, there is a clear need for more research on less common flavanones like this compound. Based on the established SAR principles, this compound is predicted to possess antioxidant and anti-inflammatory properties. However, dedicated experimental studies are essential to quantify its activity and elucidate its precise mechanisms of action. This guide serves as a foundational resource to stimulate and direct future investigations into the therapeutic potential of this compound and other novel flavanones.
References
- 1. Comparison of hydroxylated flavonoids and their interaction with protein-based carriers | CoLab [colab.ws]
- 2. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro | MDPI [mdpi.com]
- 7. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
2-Hydroxynaringenin: A Comparative Analysis of In Vitro and In Vivo Efficacy
A detailed examination of the therapeutic potential of 2-Hydroxynaringenin, leveraging available data from its close structural analog, naringenin, to provide a comparative guide for researchers, scientists, and drug development professionals.
Due to the limited availability of direct comparative studies on this compound, this guide utilizes the extensive body of research on its parent compound, naringenin, as a predictive model for its potential in vitro and in vivo efficacy. Naringenin, a well-studied flavonoid abundant in citrus fruits, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4][5] This analysis will synthesize findings from various studies to offer a comprehensive overview of the anticipated performance of this compound in both laboratory and whole-organism settings.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of naringenin, which can be extrapolated to hypothesize the potential activity of this compound.
Table 1: In Vitro Anti-Inflammatory Efficacy of Naringenin
| Cell Line | Stimulant | Naringenin Concentration | Effect | Reference |
| RAW 264.7 Macrophages | LPS | 50 µM | Significant inhibition of nitrite production and iNOS/COX-2 expression. | [6] |
| BV2 Microglia | LPS | 100 µM | Inhibition of nitrite production and iNOS/COX-2 expression. | [6] |
| Human Macrophages | LPS | Not Specified | Inhibition of NF-κB activation and downstream pro-inflammatory factors. | [7] |
| THP-1 Cells | LPS | 100 µM, 200 µM | Restoration of SIRT1 levels and activity. | [8] |
Table 2: In Vitro Anti-Cancer Efficacy of Naringenin
| Cell Line | Cancer Type | Naringenin Concentration | Effect | Reference |
| B16F10 | Murine Melanoma | 100, 200, 400 µM | Dose-dependent inhibition of proliferation and migration; induction of apoptosis. | [9] |
| SK-MEL-28 | Human Melanoma | 100, 200, 400 µM | Dose-dependent inhibition of proliferation and migration; induction of apoptosis. | [9] |
| Multiple Human Cancer Lines | Breast, Stomach, Liver, Cervix, Pancreas, Colon, Leukemia | Not Specified | Cytotoxicity and induction of apoptosis. | [2] |
| HT-29 | Colon Cancer | 0.71–2.85 mM | Inhibition of proliferation. | [3] |
Table 3: In Vivo Anti-Cancer Efficacy of Naringenin
| Animal Model | Cancer Type | Naringenin Administration | Effect | Reference |
| Sarcoma S-180-implanted mice | Sarcoma | Intraperitoneal or peroral injection | Inhibition of tumor growth. | [2] |
| Tumor-bearing SCID mice | Prostate Cancer | Not Specified | Suppression of tumor growth (synergistic effect with atorvastatin). | [10] |
Table 4: In Vitro Neuroprotective Efficacy of Naringenin
| Cell Model | Insult | Naringenin Concentration | Effect | Reference |
| SH-SY5Y Neuroblastoma Cells | MPP+ | Not Specified | Attenuation of dopaminergic degeneration, reduced ROS, and apoptosis. | [11] |
| HT22 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 80 µmol·L–1 | Attenuation of injury and apoptosis; inhibition of oxidative stress. | [12] |
| Cultured Cortical Neurons | Amyloid-β | Not Specified | Recovery of axonal atrophy. | [11] |
Table 5: In Vivo Neuroprotective Efficacy of Naringenin
| Animal Model | Disease Model | Naringenin Administration | Effect | Reference |
| Alzheimer's disease mouse model | Alzheimer's Disease | Not Specified | Amelioration of memory deficits and neuroprotective effects. | [13] |
| Middle cerebral artery occlusion/reperfusion (MCAO/R) rats | Ischemic Stroke | Not Specified | Attenuation of neurological impairment and neuronal apoptosis. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (or naringenin) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[14]
In Vivo Anti-Cancer Assay: Tumor Growth in a Mouse Model
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: Sarcoma S-180 cells (1 x 10^6 cells in 0.1 mL of saline) are implanted subcutaneously into the right flank of each mouse.
-
Treatment: One day after implantation, mice are randomly divided into groups. The treatment group receives daily intraperitoneal or oral administration of this compound (or naringenin) at a specified dose for a set period (e.g., 5 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured every other day using a caliper and calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the experiment, mice are euthanized, and the tumors are excised and weighed.[2]
In Vitro Neuroprotection Assay: Oxidative Stress in Neuronal Cells
-
Cell Culture: SH-SY5Y human neuroblastoma cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with this compound (or naringenin) for 24 hours.
-
Induction of Oxidative Stress: Cells are then exposed to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) to induce oxidative stress and cell death.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay. MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.[11]
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCF-DA).[12]
Signaling Pathways and Mechanisms of Action
Naringenin, and by extension this compound, exerts its effects through the modulation of several key signaling pathways.
Anti-Inflammatory Signaling Pathway
Naringenin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[7] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[15][16] Naringenin can suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[16]
Anti-Cancer Signaling Pathway
In cancer cells, naringenin has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[9] The MAPK cascade, including ERK1/2 and JNK, is often hyperactivated in cancer. Naringenin can inhibit the phosphorylation of ERK1/2 and JNK, leading to decreased cell proliferation and migration.[9] Furthermore, naringenin can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[3]
Experimental Workflow
The general workflow for assessing the efficacy of a compound like this compound involves a multi-step process from initial in vitro screening to more complex in vivo validation.
Conclusion
While direct comparative data for this compound is still emerging, the extensive research on its parent compound, naringenin, provides a strong foundation for predicting its therapeutic potential. The in vitro studies consistently demonstrate potent anti-inflammatory, anti-cancer, and neuroprotective effects at the cellular level. However, the translation of these findings to in vivo models highlights the importance of considering factors such as bioavailability and metabolism. Future research should focus on conducting direct comparative studies of this compound to elucidate its specific efficacy profile and to determine its potential as a novel therapeutic agent. The experimental protocols and pathway analyses presented in this guide offer a framework for such investigations.
References
- 1. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies [mdpi.com]
- 2. Inhibitory effects of naringenin on tumor growth in human cancer cell lines and sarcoma S-180-implanted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vicenin-2 Hinders Pro-Inflammatory Response via Targeting the CaMKKβ-AMPK-SIRT1 Axis in Lipopolysaccharide-Stressed THP-1 Cells [mdpi.com]
- 9. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]
- 11. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Naringin ameliorates memory deficits and exerts neuroprotective effects in a mouse model of Alzheimer's disease by regulating multiple metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking Antioxidant Capacity: A Comparative Analysis of 2-Hydroxynaringenin and Trolox
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent antioxidant compounds, flavonoids have emerged as a promising class of natural products. This guide provides a comparative overview of the antioxidant capacity of 2-Hydroxynaringenin against Trolox, a water-soluble analog of vitamin E and a widely used standard in antioxidant assays. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will extrapolate its potential antioxidant activity based on its structural relationship to naringenin and the known effects of hydroxylation on flavonoid antioxidant capacity.
Executive Summary
Data Presentation: A Comparative Look at Naringenin and Trolox
Due to the absence of direct experimental data for this compound, the following table presents a summary of the antioxidant capacity of its parent compound, naringenin, in comparison to Trolox, as reported in various studies. This serves as a baseline to infer the potential activity of this compound. It is hypothesized that the antioxidant values for this compound would be superior to those of naringenin.
| Compound | Assay | IC50 / Antioxidant Capacity | Reference |
| Naringenin | DPPH | IC50: 264.44 µM | [1] |
| ABTS | IC50: 282 µg/mL | [2] | |
| ORAC | - | - | |
| Trolox | DPPH | - | - |
| ABTS | - | - | |
| ORAC | Standard Reference | [3] |
Note: IC50 is the concentration of an antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity. Trolox is often used as a standard to express the antioxidant capacity of a sample in "Trolox Equivalents" (TE). The absence of a specific value for Trolox in the table indicates its role as the benchmark against which other compounds are measured.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The absorbance of this solution is adjusted to a specific value (e.g., 1.0 ± 0.2) at its maximum wavelength (around 517 nm).
-
Reaction Mixture: A small volume of the test compound (this compound or Trolox standard) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the maximum wavelength of DPPH.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound or Trolox standard at various concentrations is added to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to be a more biologically relevant assay as it utilizes a biologically relevant radical source.
Protocol:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and Trolox as a standard are required.
-
Reaction Mixture: The test compound or Trolox standard is mixed with the fluorescent probe in a multi-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of the AAPH solution.
-
Fluorescence Measurement: The fluorescence decay of the probe is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.[3]
Mandatory Visualizations
To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Caption: Simplified signaling pathway of oxidative stress and antioxidant intervention.
References
Comparative Metabolomics of 2-Hydroxynaringenin and Naringenin: A Data-Driven Guide
A comprehensive comparative analysis of the metabolomic effects of 2-Hydroxynaringenin and its structural analog Naringenin is currently hampered by a significant lack of research on this compound's impact on cellular metabolism. While extensive data exists detailing the metabolic and signaling consequences of naringenin treatment in various cell types, similar studies for this compound are not available in the current scientific literature.
This guide will therefore provide a detailed overview of the well-documented metabolomic effects of naringenin, supported by experimental data and methodologies. Furthermore, a proposed experimental workflow for a comparative metabolomics study is presented to guide future research in this area.
Naringenin: A Modulator of Cellular Metabolism
Naringenin, a flavanone predominantly found in citrus fruits, has been extensively studied for its diverse biological activities, including its profound effects on cellular metabolism. It is known to influence key metabolic pathways, primarily related to lipid and glucose homeostasis, and to modulate several important signaling cascades.
Key Metabolic Pathways Influenced by Naringenin:
-
Lipid Metabolism: Naringenin has been shown to regulate lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1] Activation of AMPK can lead to the inhibition of fatty acid and cholesterol biosynthesis.
-
Glucose Metabolism: Studies have demonstrated that naringenin can enhance glucose uptake in muscle cells and improve insulin sensitivity.[2] This is partly attributed to its ability to influence the insulin signaling pathway.
-
Amino Acid Metabolism: Cellular metabolite analysis has revealed that naringenin treatment can lead to alterations in amino acid metabolic pathways, including alanine, aspartate, and glutamate metabolism.[3]
Signaling Pathways Modulated by Naringenin:
Naringenin exerts its effects on cellular metabolism by modulating several key signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and it plays a significant role in insulin signaling. Naringenin has been shown to modulate the PI3K/Akt pathway, which contributes to its effects on glucose metabolism.[4]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Naringenin can influence this pathway, contributing to its anti-inflammatory and anti-cancer properties.[4]
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Naringenin has been shown to inhibit NF-κB activation, which underlies its potent anti-inflammatory effects.[2]
Quantitative Data on Naringenin's Effects
While a direct quantitative comparison with this compound is not possible, the following table summarizes key quantitative findings on the effects of naringenin from various studies.
| Parameter | Cell Type/Model | Treatment Conditions | Key Findings | Reference |
| Glucose Uptake | L6 myotubes | 75 µmol/L naringenin for 2 h | Comparable to maximum insulin response | [2] |
| Plasma Lipids | High-fat-diet-fed rats | Naringin supplementation | Lowered elevated plasma lipid concentrations | [2] |
| NF-κB Expression | Human umbilical vein endothelial cells | 10–50 μg/mL naringin pretreatment | Suppressed high-glucose-induced increment of NF-κB expression | [2] |
Experimental Protocols
To facilitate future comparative studies, this section outlines a standard experimental protocol for investigating the metabolomic effects of this compound and naringenin.
Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., HepG2 for liver metabolism, Caco-2 for intestinal absorption).
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Treat cells with various concentrations of this compound and naringenin (e.g., 1, 10, 50 µM) for a specified time period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
Metabolite Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
Metabolomic Analysis using LC-MS
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).
-
Chromatography: Separate the metabolites using a suitable column (e.g., C18 for reversed-phase or HILIC for polar metabolites) and a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Processing: Process the raw data using software such as XCMS or Compound Discoverer for peak picking, alignment, and integration.
-
Metabolite Identification: Identify metabolites by comparing their accurate mass and fragmentation patterns with spectral databases (e.g., HMDB, METLIN).
Proposed Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a proposed experimental workflow for a comparative metabolomics study and the known signaling pathways of naringenin.
Caption: Proposed workflow for a comparative metabolomics study.
Caption: Major signaling pathways influenced by naringenin.
Conclusion and Future Directions
While the metabolic effects of naringenin are well-characterized, the bioactivity of this compound remains largely unexplored. The structural similarity between the two compounds suggests that this compound may also possess significant metabolic modulatory effects. Future research employing untargeted metabolomics approaches, as outlined in this guide, is crucial to elucidate the cellular effects of this compound and to enable a direct comparison with naringenin. Such studies will be invaluable for understanding the structure-activity relationships of these flavonoids and for guiding the development of novel therapeutic agents for metabolic disorders.
References
- 1. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Hydroxynaringenin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Hydroxynaringenin, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Disposal Plan
The primary directive for the disposal of this compound, like many laboratory chemicals, is to treat it as a hazardous waste. It should be disposed of through an approved waste disposal plant.[1] This ensures that the compound is managed in a safe and environmentally sound manner, compliant with relevant regulations.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Never discharge this compound into the sewer via sink drains.[2]
-
No Evaporation: Disposal by evaporation, including in fume hoods, is strictly prohibited.[2]
-
Consult Safety Data Sheets (SDS): Always review the SDS for specific handling and disposal information before working with any chemical.[3]
-
Follow Institutional and Local Guidelines: Adhere to your institution's specific waste management protocols and local, state, and federal regulations.[3][4] Contact your Environmental Health and Safety (EH&S) or equivalent department for guidance.[5]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[2]
-
Segregate this compound waste from other waste streams, such as non-hazardous waste, sharps, and biological waste.[3] Store it with compatible chemical waste types; for example, keep it separate from acids and bases.[6]
-
-
Container Management:
-
Use a designated, compatible, and properly sealed waste container.[5][6] Plastic is often preferred for chemical waste storage.[5]
-
The container must be in good condition with a secure, non-deteriorated cap.[6]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and any other required information by your institution.[3][5]
-
Keep the waste container closed at all times, except when adding waste.[2][5]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Requesting Waste Pick-Up:
-
Handling Empty Containers:
-
A container that has held this compound should be managed as hazardous waste.
-
If the compound is determined to be an "acute hazardous waste" (P-listed), the empty container must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, and with all labels defaced, the container may potentially be disposed of as regular trash, but always confirm this with your institution's guidelines.[2]
-
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 58124-18-8 | [7] |
| Molecular Formula | C₁₅H₁₂O₆ | [7][8] |
| Primary Disposal Route | Approved Waste Disposal Plant | [1] |
| Prohibited Disposal | Sink/Sewer, Evaporation | [2] |
| Storage | 4°C, stored under nitrogen | [7] |
| Hazard Classification | Harmful if swallowed (based on related compound Naringenin) | [1] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. acs.org [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Hydroxynaringenin
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for handling 2-Hydroxynaringenin in a research environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profile of the structurally similar compound, Naringenin, and established best practices for handling chemical powders in a laboratory setting.
Hazard and Protective Equipment Summary
Researchers must handle this compound with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin. The following table summarizes the potential hazards and the recommended personal protective equipment (PPE).
| Hazard Classification (based on Naringenin) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. |
| Harmful if swallowed | Eye/Face Protection: Wear chemical safety goggles or a face shield.[1] |
| Potential Skin Irritant | Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[2] Change gloves immediately if contaminated.[3] |
| Potential Respiratory Tract Irritant | Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[4] |
| General Handling | Footwear: Wear closed-toe shoes.[5] |
Standard Operating Procedure for Handling this compound
The following workflow provides a step-by-step guide for the safe handling of this compound, from receipt of the compound to its final disposal. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled solid chemical waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a labeled liquid chemical waste container. Do not pour down the drain.
-
Disposal: All chemical waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines. If you are unsure of the proper procedure, contact your EHS department for guidance.
References
- 1. hsa.ie [hsa.ie]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
